C16-Dihydroceramide
Description
Structure
2D Structure
Propriétés
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415274 | |
| Record name | C16 Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5966-29-0 | |
| Record name | C16-Dihydroceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C16 Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
C16-Dihydroceramide synthesis pathway in mammalian cells
An In-Depth Technical Guide to the C16-Dihydroceramide Synthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical intermediate in the de novo synthesis of sphingolipids, a class of lipids essential for cellular structure and signaling. The concentration and acyl chain length of ceramides and their precursors are tightly regulated, with dysregulation implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of this compound in mammalian cells. It details the key enzymes, presents available quantitative data, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core processes to aid researchers and drug development professionals.
The De Novo this compound Synthesis Pathway
The de novo synthesis of all ceramides, including the C16 species, originates in the endoplasmic reticulum (ER).[1][2] The pathway begins with the condensation of L-serine and an activated fatty acid, palmitoyl-CoA.[3] This series of enzymatic reactions constitutes the primary route for generating the sphingolipid backbone.
The synthesis of this compound proceeds through three core enzymatic steps:
-
Condensation: Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step of the entire pathway.[3][4]
-
Reduction: 3-Ketodihydrosphingosine Reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.[5][6]
-
N-acylation: A Ceramide Synthase (CerS) acylates dihydrosphingosine. Specifically, Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) utilizes palmitoyl-CoA (C16-CoA) to attach a 16-carbon acyl chain, forming this compound.[5][7]
Following its synthesis, this compound is then desaturated by dihydroceramide desaturase (DEGS1) to produce C16-ceramide, the more widely studied bioactive lipid.[4][8]
Key Enzymes in this compound Synthesis
Serine Palmitoyltransferase (SPT)
SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in sphingolipid biosynthesis.[9][10] In mammals, SPT is a multiprotein complex anchored in the ER membrane, typically a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3) subunits, which form the catalytic core.[7][11] Additional small subunits (ssSPTa, ssSPTb) and regulatory proteins (ORMDLs) modulate its activity and substrate specificity.[7]
3-Ketodihydrosphingosine Reductase (KDSR)
KDSR, also known as FVT1, is an ER-resident enzyme that catalyzes the NADPH-dependent reduction of 3-ketodihydrosphingosine to dihydrosphingosine.[6][12] Biallelic mutations in the KDSR gene can disrupt ceramide synthesis, leading to disorders of keratinization.[12][13]
Ceramide Synthases (CerS)
Mammals express a family of six ceramide synthases (CerS1-6), each exhibiting high specificity for fatty acyl-CoAs of particular chain lengths.[5] This specificity is the primary determinant of the N-acyl chain composition of ceramides and dihydroceramides.[5]
-
CerS5 (LASS5): Has robust activity and is a primary synthase for C16-ceramide (and thus this compound).[5] It is often studied for its role in apoptosis.[5]
-
CerS6 (LASS6): Also synthesizes C14- and C16-ceramides.[5] Knocking down CerS6 leads to a specific decrease in intracellular C16-ceramide.[5]
The acyl-CoA specificity is determined by a short, 11-residue loop within the Tram-Lag-CLN8 (TLC) domain of the enzyme.[14][15]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the regulation of the this compound synthesis pathway. Data remains sparse and can be highly dependent on the cell type and experimental conditions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m | V_max | Cell/System Type | Reference(s) |
|---|---|---|---|---|---|
| CerS4 | Sphinganine | ~2 µM | N/A | N/A | [5] |
| CerS5 | Palmitoyl-CoA | N/A | N/A | N/A | N/A |
| CerS6 | Palmitoyl-CoA | N/A | N/A | N/A | N/A |
Table 2: Reported Ceramide and Dihydroceramide Concentrations
| Metabolite | Concentration | Cell/Tissue Type | Method | Reference(s) |
|---|---|---|---|---|
| C16-Ceramide | Most dominant species | U2OS, HCT116 cells | LC-MS/MS | [16] |
| This compound | ~3.11 min retention time | N/A (Analytical Method) | LC-MS/MS | [17] |
Note: Absolute quantification is highly variable. C16-ceramide is often reported as one of the most abundant species in many cell lines.[16][18]
Experimental Protocols & Workflows
Studying the this compound pathway requires robust methods for lipid extraction, enzyme activity measurement, and quantification.
Protocol: Lipid Extraction from Mammalian Cells
Accurate quantification begins with efficient lipid extraction. The Bligh & Dyer and Folch methods are classics, while butanol/methanol (BuMe) protocols are also effective.[19][20]
Method: Single-Phase Butanol:Methanol (BuMe) Extraction[4]
-
Materials & Reagents:
-
Cell scraper
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Centrifuge tubes
-
Butanol:Methanol (1:1, v/v) mixture
-
Internal standard (ISTD) solution (e.g., containing C17:0-dihydroceramide or other non-endogenous species)
-
Vortex mixer, sonicating water bath
-
Centrifuge capable of 14,000 x g
-
-
Procedure:
-
Culture cells to desired confluency.
-
Rinse cell monolayer twice with ice-cold PBS.
-
Scrape cells into a final volume of ice-cold PBS and transfer to a centrifuge tube.
-
Pellet cells by centrifugation (e.g., 200 x g, 4°C, 3 min). Carefully remove all supernatant.[4]
-
Snap freeze the cell pellet in liquid nitrogen for 5 seconds and store at -80°C or proceed directly.[4]
-
Resuspend the cell pellet in 400 µL of the 1:1 BuMe solution.[4]
-
Add 200 µL of the internal standard solution.[4]
-
Vortex the sample for 10 seconds, then sonicate in an ice-water bath for 30 minutes.[4]
-
Centrifuge at 14,000 x g for 10 minutes at room temperature to pellet cell debris.[4]
-
Carefully transfer the supernatant, which contains the lipid extract, to a new vial for LC-MS analysis or storage at -80°C.[4]
-
Protocol: Ceramide Synthase (CerS) Activity Assay
This assay measures the N-acylation of a fluorescent sphingoid base analog.[21][22]
Method: Fluorescent Assay using NBD-Sphinganine and HPLC[23][24]
-
Materials & Reagents:
-
Cell or tissue homogenates (source of CerS enzymes)
-
Assay Buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
NBD-sphinganine (fluorescent substrate)
-
Palmitoyl-CoA (C16-CoA)
-
Defatted Bovine Serum Albumin (BSA)
-
Methanol (for reaction termination)
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare cell homogenates from cultured cells overexpressing a specific CerS or from tissues of interest. Determine total protein concentration via BCA or Bradford assay.
-
In a microfuge tube, prepare the reaction mixture. For a 20 µL final volume:
-
Cell homogenate (e.g., 5-20 µg total protein)
-
50 µM Palmitoyl-CoA
-
5-10 µM NBD-sphinganine
-
20 µM defatted BSA
-
Bring to 20 µL with Assay Buffer.
-
-
Incubate the reaction at 37°C for 15-60 minutes. The time should be within the linear range of the reaction.
-
Terminate the reaction by adding 80 µL of methanol.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze by reversed-phase HPLC. NBD-C16-dihydroceramide (product) will have a longer retention time than NBD-sphinganine (substrate).
-
Quantify product formation by integrating the peak area and comparing it to a standard curve of NBD-C16-dihydroceramide.
-
Protocol: Dihydroceramide Desaturase (DEGS1) Activity Assay
DEGS1 activity can be measured in situ by tracking the conversion of a synthetic dihydroceramide analog to its desaturated product.[25][26][27]
Method: In Situ Assay using C12-dhCCPS and LC-MS[27][28]
-
Materials & Reagents:
-
Cultured mammalian cells (e.g., SMS-KCNR, HEK293)
-
D-e-C12-dhCCPS (a water-soluble C12-dihydroceramide analog)
-
Cell culture medium
-
Ethanol
-
Lipid extraction reagents (see Protocol 4.1)
-
LC-MS/MS system
-
-
Procedure:
-
Plate cells and grow to ~85% confluency.
-
Prepare a stock solution of C12-dhCCPS in 100% ethanol.
-
Dilute the stock solution directly into the cell culture medium to a final concentration of 0.5 µM.[27]
-
Incubate the cells with the C12-dhCCPS-containing medium for a set time course (e.g., 15 min to 6 hours).[27]
-
At each time point, wash the cells with ice-cold PBS and harvest.
-
Perform a lipid extraction as described in Protocol 4.1.
-
Analyze the lipid extract by LC-MS/MS, monitoring the specific mass transitions for both the substrate (C12-dhCCPS) and the product (C12-CCPS).[27]
-
Calculate enzyme activity as the percentage of converted substrate: [C12-CCPS] / ([C12-dhCCPS] + [C12-CCPS]) * 100.
-
Protocol: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of lipid species.
-
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
General Procedure:
-
Separate lipids from the extracted sample on a C18 reversed-phase column.
-
Analyze eluting compounds by ESI-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions. For this compound, a common transition is the neutral loss of two water molecules from the protonated molecule, though specific transitions should be optimized. An example transition to monitor is m/z 540.6 → 266.4.[17]
-
Quantify the endogenous this compound peak area relative to the peak area of a known amount of a spiked internal standard (e.g., C17-dihydroceramide).
-
Conclusion
The synthesis of this compound is a fundamental process, representing a key node in the greater sphingolipid metabolic network. The pathway is governed by a series of ER-resident enzymes whose activities, particularly the substrate specificity of CerS5 and CerS6, dictate the production of this specific lipid precursor. Understanding this pathway is paramount for researchers investigating the roles of distinct ceramide species in health and disease. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative study of this compound, enabling further elucidation of its biological functions and its potential as a therapeutic target.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]
- 9. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 11. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 12. Formation of keto-type ceramides in palmoplantar keratoderma based on biallelic KDSR mutations in patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 20. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. portlandpress.com [portlandpress.com]
C16-Dihydroceramide as a Biomarker for Metabolic Diseases: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including type 2 diabetes (T2D), obesity, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. A critical need exists for early and predictive biomarkers to identify at-risk individuals and to monitor therapeutic interventions. Emerging evidence strongly implicates sphingolipids, particularly C16-dihydroceramide and its downstream product C16-ceramide, as key players in the pathophysiology of metabolic dysfunction. Dihydroceramides, once considered inert precursors, are now recognized as sensitive biomarkers of metabolic flux through the de novo ceramide synthesis pathway, which is often upregulated in states of chronic overnutrition.[1] This technical guide provides an in-depth overview of this compound, summarizing the quantitative data supporting its role as a biomarker, detailing the experimental protocols for its measurement, and visualizing the core signaling pathways involved.
The Biochemistry of this compound
This compound is a central intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various ceramide species, which differ by the length of their N-acyl chain.[2][3] The abundance of specific ceramide species is determined by the activity of six distinct ceramide synthases (CerS).[4][5]
-
Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are primarily responsible for producing this compound by acylating a sphinganine backbone with a 16-carbon fatty acyl-CoA (Palmitoyl-CoA).[4][5][6]
-
Dihydroceramide Desaturase 1 (DES1) catalyzes the final step in ceramide synthesis, introducing a double bond into dihydroceramide to form ceramide.[1][7] Therefore, the level of this compound reflects the flux through the initial steps of the pathway, while the ratio of this compound to C16-ceramide can indicate the activity of DES1.
Elevated levels of saturated fatty acids, particularly palmitate, drive the synthesis of this compound and subsequently C16-ceramide, linking dietary intake to the production of these lipotoxic molecules.[8]
This compound as a Biomarker in Disease States
Accumulating evidence from human cohorts and animal models demonstrates a strong association between elevated this compound and various metabolic diseases.
Insulin Resistance and Type 2 Diabetes
This compound and its product, C16-ceramide, are potent antagonists of insulin signaling.[9][10] Studies have shown that plasma levels of specific long-chain dihydroceramides are elevated in individuals up to nine years before the clinical onset of T2D, highlighting their potential as early predictive biomarkers.[1][11]
In obese individuals, levels of this compound are significantly increased in subcutaneous adipose tissue compared to lean controls.[2][9] Further stratification reveals that while this compound is elevated in obesity, it is the subsequent accumulation of C16-ceramide that is significantly higher in obese individuals with T2D compared to their non-diabetic obese counterparts.[2][9] This suggests that increased flux through the de novo pathway (marked by this compound) and subsequent conversion to C16-ceramide are pivotal events in the progression from obesity to insulin resistance and overt T2D.[9][10]
The mechanism involves the inhibition of key nodes in the insulin signaling cascade. C16-ceramide can impair the activation of Akt (also known as Protein Kinase B), a central regulator of glucose metabolism, through mechanisms involving Protein Kinase C zeta (PKCζ) and Protein Phosphatase 2A (PP2A).[2][12]
Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)
Obesity is characterized by ectopic fat deposition, which fuels the de novo synthesis of ceramides.[6] Inhibition of CerS5 or CerS6, the enzymes responsible for C16-ceramide production, has been shown to reduce weight gain and improve glucose homeostasis in diet-induced obese mice, indicating a causal role for this specific ceramide species in the development of obesity and its comorbidities.[4][6][12]
In NAFLD, dihydroceramides accumulate in the liver in response to fatty acid overload and correlate with the histological severity of the disease, from simple steatosis to steatohepatitis (NASH) and fibrosis.[13] Specifically, an increase in C16-ceramide promotes steatosis, whereas very-long-chain ceramides (e.g., C24) may be protective.[13][14]
Cardiovascular Disease (CVD)
Circulating ceramide levels, particularly the ratio of C16:0 to C24:0, have emerged as robust risk factors for adverse cardiovascular events, independent of traditional lipid markers like LDL-cholesterol.[15][16][17][18] High levels of C16:0 ceramide are associated with an increased risk of cardiac events and unfavorable cardiac remodeling.[15][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound and related lipids in metabolic diseases.
Table 1: this compound and C16-Ceramide Levels in Metabolic Diseases
| Analyte | Condition | Tissue/Fluid | Observation | P-value | Reference |
| This compound | Obese vs. Lean Control | Subcutaneous Adipose | Significantly Increased | < 0.005 | [9] |
| This compound | NAFLD-NASH vs. Non-NAFLD | Liver (mice) | Increased from 0.024 to 0.049 (nmol/mg protein) | < 0.0001 | [13] |
| This compound | NAFLD-NASH vs. Non-NAFLD | Liver (human) | Increased from 0.105 to 0.165 (nmol/mg protein) | = 0.0221 | [13] |
| C16-Ceramide | Obese vs. Lean Control | Subcutaneous Adipose | Significantly Increased | = 0.023 | [9] |
| C16-Ceramide | Obese with T2D vs. Obese Non-Diabetic | Subcutaneous Adipose | Significantly Increased | = 0.027 | [9] |
| Total Dihydroceramides | Pre-diabetic vs. Control | Plasma | Significantly elevated up to 9 years before T2D diagnosis | - | [1][11] |
| C18:0, C20:0, C24:1 Ceramides | T2D vs. Control | Plasma | Significantly Increased | < 0.05 | [19] |
Table 2: Correlation of C16-Ceramide Pathway Components with Metabolic Parameters
| Pathway Component | Parameter | Correlation | Observation | Reference |
| SPT1 mRNA Expression | C16-Ceramide Levels | Positive | Suggests generation via de novo pathway in obese-diabetic individuals. | [9] |
| SPT1 mRNA Expression | HOMA-IR | Positive | Links the first step of ceramide synthesis to insulin resistance. | [9] |
| C16:0/C24:0 Ceramide Ratio | Left Ventricular Ejection Fraction | Negative | Higher ratio associated with poorer cardiac function. | [16][18] |
| Plasma Ceramides | Insulin Sensitivity | Negative | Elevated plasma ceramides correlate with the severity of insulin resistance. | [19][20] |
Experimental Protocols for Quantification
Accurate and sensitive quantification of this compound is crucial for its validation as a clinical biomarker. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[21][22]
Sample Preparation: Lipid Extraction
The goal is to efficiently extract lipids from the biological matrix (plasma, serum, or tissue homogenate) while removing interfering substances like proteins.
-
Protein Precipitation (for high-throughput):
-
To a small aliquot of plasma or serum (e.g., 10-50 µL), add a larger volume (e.g., 200 µL) of cold organic solvent, such as a mixture of isopropanol and methanol, containing a known amount of a stable isotope-labeled internal standard (e.g., C17-Dihydroceramide or d7-C16-Ceramide).[21][22]
-
Vortex vigorously for at least 30 seconds to precipitate proteins.[21]
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant containing the lipids to a new tube or autosampler vial for LC-MS/MS analysis.[21][22]
-
-
Liquid-Liquid Extraction (e.g., Bligh-Dyer method):
-
To the sample (e.g., tissue homogenate), add a mixture of chloroform:methanol (typically 1:2, v/v) and vortex.[23]
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[21]
-
LC-MS/MS Analysis
This technique provides high selectivity and sensitivity for quantifying specific lipid species.[21]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C8 or C18 column is typically used for separation (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[23]
-
Mobile Phases:
-
Elution: A gradient or isocratic elution can be used. A typical gradient might start with a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the lipids, hold, and then re-equilibrate.[21]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramides and dihydroceramides.[23]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte.[22]
-
MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. Upon collision-induced dissociation, a common product ion at m/z 264, corresponding to the sphingoid backbone, is often monitored.[23]
-
Example Transition for this compound (d18:0/16:0): m/z 540 → 264 (Note: exact mass may vary slightly based on adducts).
-
Example Transition for C16-Ceramide (d18:1/16:0): m/z 538 → 264.[23]
-
-
Quantification: The concentration of endogenous this compound is determined by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard, using a calibration curve generated from standards.[23]
-
References
- 1. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 6. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of dihydroceramide desaturase by palmitate versus monounsaturated fatty acids: implications for insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin resistance induced by de novo pathway-generated C16-ceramide is associated with type 2 diabetes in an obese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Dihydroceramides Are Diabetes Susceptibility Biomarker Candidates in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 17. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of C16-Dihydroceramide Levels in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C16-dihydroceramide, a key intermediate in the de novo synthesis of sphingolipids, has emerged as a critical regulator of cancer cell fate. Traditionally considered an inert precursor to the well-studied C16-ceramide, recent evidence demonstrates that the accumulation of this compound itself can profoundly impact cancer cell proliferation, survival, and stress responses. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound levels in cancer cells, its downstream signaling effects, and methodologies for its study. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further research and therapeutic development in this promising area of cancer biology.
Introduction
Sphingolipids are a class of bioactive lipids that play pivotal roles in various cellular processes, including cell growth, differentiation, apoptosis, and stress responses. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis, and its dysregulation is frequently observed in cancer. This compound is synthesized by the acylation of sphinganine with palmitoyl-CoA, a reaction catalyzed by Ceramide Synthase 6 (CERS6). It is subsequently converted to C16-ceramide by the introduction of a double bond by Dihydroceramide Desaturase 1 (DEGS1). While C16-ceramide has long been recognized for its pro-apoptotic functions, the accumulation of its precursor, this compound, is now understood to trigger distinct signaling cascades that can determine the life or death of a cancer cell. This guide will explore the intricate regulation of this compound and its implications for cancer therapy.
The De Novo Sphingolipid Synthesis Pathway
The synthesis of this compound is the initial and rate-limiting step in the generation of C16-containing sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic reactions localized primarily to the endoplasmic reticulum (ER).
Key Regulatory Enzymes
The intracellular concentration of this compound is tightly controlled by the activity of two key enzymes: Ceramide Synthase 6 (CERS6) and Dihydroceramide Desaturase 1 (DEGS1).
-
Ceramide Synthase 6 (CERS6): This enzyme specifically catalyzes the N-acylation of sphinganine with palmitoyl-CoA to produce this compound.[1] Overexpression of CERS6 has been observed in various cancers, including breast and non-small-cell lung cancer, and is often associated with a pro-survival role.[2] However, in some contexts, its downregulation can induce ER stress and apoptosis.[3][4]
-
Dihydroceramide Desaturase 1 (DEGS1): DEGS1 introduces a Δ4-trans-double bond into dihydroceramides to form ceramides.[5] Inhibition of DEGS1 activity leads to the accumulation of dihydroceramides, including this compound. Several anti-cancer agents, such as fenretinide and ABTL0812, have been shown to inhibit DEGS1, leading to cytotoxic responses in cancer cells.[6]
Downstream Signaling Pathways of this compound Accumulation
The accumulation of this compound in cancer cells can trigger several downstream signaling pathways, often culminating in either cell death or survival, depending on the cellular context.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary consequence of elevated this compound levels is the induction of ER stress. This is thought to occur due to alterations in the biophysical properties of the ER membrane, impairing protein folding and calcium homeostasis. The subsequent activation of the Unfolded Protein Response (UPR) can have dual outcomes.
In some cancer types, such as head and neck squamous cell carcinoma (HNSCC), the downregulation of CERS6 and subsequent decrease in C16-ceramide (leading to a relative increase in this compound) activates the ATF6/CHOP arm of the UPR, resulting in apoptosis.[3][4][7] Conversely, in other contexts, CERS6/C16-ceramide has a pro-survival role by protecting against ER stress.[3][4]
Autophagy
Accumulation of this compound has been strongly linked to the induction of autophagy, a cellular process of self-digestion that can either promote survival under stress or lead to cell death. The anti-cancer drug ABTL0812, for instance, impairs DEGS1 activity, leading to an increase in long-chain dihydroceramides and subsequent ER stress-mediated cytotoxic autophagy.[6][8] This process is often mediated by the inhibition of the Akt/mTORC1 signaling pathway.
p53 Activation
While this compound's direct interaction with p53 is less characterized, its product, C16-ceramide, is a natural regulatory ligand of the tumor suppressor p53.[9][10] C16-ceramide binds directly to the p53 DNA-binding domain, stabilizing the protein and leading to its accumulation and activation of downstream targets.[9][10] This suggests that the regulation of the this compound to C16-ceramide ratio is critical for p53-mediated tumor suppression.
References
- 1. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]
- 6. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-Dihydroceramide: A Technical Guide on its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of C16-dihydroceramide and its influence on mitochondrial function. While often considered an inert precursor to the bioactive C16-ceramide, emerging evidence suggests that this compound and the balance between these sphingolipids play a crucial role in cellular bioenergetics and apoptosis. This document consolidates current research, presenting quantitative data on the effects of this compound on key mitochondrial parameters, detailed experimental protocols for its study, and visual representations of the associated signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting sphingolipid metabolism in diseases characterized by mitochondrial dysfunction.
Introduction: The Ceramide/Dihydroceramide Rheostat in Mitochondrial Health
Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. Within this class, ceramides, and their immediate precursors, dihydroceramides, are central to a multitude of cellular processes, including proliferation, senescence, and apoptosis. The conversion of dihydroceramide to ceramide, catalyzed by dihydroceramide desaturase (DES1), is a critical regulatory step, introducing a double bond that confers distinct biological activities.
C16-ceramide, with a 16-carbon acyl chain, is one of the most abundant and biologically active ceramide species. It is widely recognized for its pro-apoptotic effects, which are largely mediated through its direct interaction with mitochondria. In contrast, this compound has historically been viewed as a non-bioactive intermediate. However, this perspective is evolving, with studies indicating that the ratio of C16-ceramide to this compound, rather than the absolute level of either lipid, may be a more accurate determinant of cellular fate. An accumulation of dihydroceramides has been linked to conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).[1][2] This guide will delve into the specific effects of this compound on mitochondrial function, providing a detailed examination of its role in cellular bioenergetics and programmed cell death.
This compound and its Impact on Mitochondrial Respiration
Mitochondrial respiration, the process of generating ATP through the electron transport chain (ETC), is a primary target of ceramide-mediated signaling. While C16-ceramide is known to inhibit respiratory chain complexes and impair ATP production, the direct effects of this compound are less clearly defined but suggest a less potent or even negligible impact compared to its desaturated counterpart.
Quantitative Data on Mitochondrial Respiration
The following table summarizes the comparative effects of C16-ceramide and this compound on mitochondrial oxygen consumption rates (OCR). It is important to note that direct quantitative data for this compound is less abundant in the literature, and in many studies, it is used as a negative control to highlight the specific effects of C16-ceramide.
| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on Oxygen Consumption Rate (OCR) | Reference |
| Basal Respiration | C16-Ceramide | 20 µM | Rat Heart Mitochondria | Inhibition of pyruvate+malate-dependent oxygen consumption | [3][4] |
| This compound | Not specified | - | Generally considered inactive or used as a negative control | [5][6][7] | |
| Complex I Activity (NADH-ubiquinone reductase) | C16-Ceramide | 20 µM | Rat Heart Mitochondria | ~50% inhibition of NADH oxidase activity | [3] |
| This compound | Not specified | - | No significant inhibitory effect reported | [8] | |
| Complex IV Activity (Cytochrome c oxidase) | C16-Ceramide | Not specified | Rat Heart Mitochondria | Inhibition | [4] |
| This compound | Not specified | - | No significant inhibitory effect reported | [8] |
Note: The lack of extensive quantitative data for this compound underscores the need for further research in this area.
Influence of this compound on Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. C16-ceramide has been shown to dissipate ΔΨm, a key event in the induction of apoptosis. In contrast, this compound generally does not induce a collapse of the membrane potential.
Quantitative Data on Mitochondrial Membrane Potential
| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on ΔΨm | Reference |
| Mitochondrial Membrane Potential | C16-Ceramide | Not specified | Rat Heart Mitochondria | Negligible effect on respiration-dependent membrane potential | [3][4] |
| C2-Ceramide | Not specified | Rat Heart Mitochondria | Almost complete collapse of respiration-dependent membrane potential | [3][4] | |
| This compound | Not specified | - | Generally no effect; used as a negative control | [9] |
Role in Mitochondrial-Mediated Apoptosis
A primary mechanism by which C16-ceramide induces apoptosis is through the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c.[5][6][10] Studies consistently demonstrate that this compound lacks this channel-forming ability and is therefore considered non-apoptogenic in this context.[5][6][7]
Quantitative Data on Apoptosis Induction
| Parameter | Treatment | Concentration | Cell/Tissue Type | Effect on Apoptosis | Reference |
| Cytochrome c Release | C16-Ceramide | 18 nmol/mg mitochondrial protein | Isolated Mitochondria | Induces release of cytochrome c | [10] |
| C2-Dihydroceramide | 18 nmol/mg mitochondrial protein | Isolated Mitochondria | No significant release of cytochrome c | [10] | |
| Apoptosis | C16-Ceramide | Not specified | Primary Hepatocytes | Contributes to TNF-α-induced apoptosis | [11] |
| This compound | Not specified | - | Generally considered non-apoptotic | [12] |
Signaling Pathways and Experimental Workflows
De Novo Sphingolipid Synthesis and Mitochondrial Interaction
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) and culminates in the formation of dihydroceramide. The final and critical step is the desaturation of dihydroceramide to ceramide by dihydroceramide desaturase (DES1), an enzyme also found in mitochondria-associated membranes (MAMs).[13][14] The proximity of the ER and mitochondria facilitates the transfer of these lipids, influencing mitochondrial function.
Caption: De novo synthesis of this compound in the ER and its conversion to C16-ceramide at the MAM.
Ceramide-Induced Mitochondrial Apoptosis Pathway
Elevated levels of C16-ceramide at the mitochondrial outer membrane lead to the formation of pores, facilitating the release of cytochrome c into the cytosol. This initiates a caspase cascade, culminating in apoptosis. This compound does not typically trigger this pathway.
Caption: C16-ceramide-mediated apoptosis via mitochondrial outer membrane permeabilization.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted for assessing the impact of this compound on the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or permeabilized cells
-
Respiration medium (e.g., MiR05)[15]
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)
-
Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin)
-
This compound and C16-ceramide (as a positive control) dissolved in an appropriate vehicle (e.g., ethanol or DMSO)
-
Vehicle control
Procedure:
-
Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow the signal to stabilize.
-
Addition of Biological Sample: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) or permeabilized cells to the chambers.
-
State 2 Respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure LEAK respiration (non-ADP stimulated).
-
State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure OXPHOS capacity.
-
Treatment: Inject a known concentration of this compound, C16-ceramide, or vehicle control into the chambers. Monitor the OCR for any changes.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add inhibitors and other substrates to assess the function of specific parts of the ETC. For example:
-
Add succinate (Complex II substrate) to assess S-pathway control state.
-
Add rotenone (Complex I inhibitor) to isolate Complex II activity.
-
Add antimycin A (Complex III inhibitor) to measure residual oxygen consumption.
-
-
Data Analysis: Calculate the OCR at different respiratory states and compare the effects of this compound and C16-ceramide to the vehicle control.[15][16][17][18][19]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric fluorescent dye, such as JC-1 or TMRM, to measure ΔΨm in intact cells.
Materials:
-
Intact cells cultured in appropriate plates
-
JC-1 or TMRM staining solution
-
Fluorescence microscope or flow cytometer
-
This compound and C16-ceramide
-
FCCP (a protonophore used as a positive control for depolarization)
-
Vehicle control
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, C16-ceramide, vehicle control, or FCCP for the specified duration.
-
Staining:
-
For JC-1: Remove the treatment medium, wash the cells with buffer, and incubate with JC-1 staining solution (typically 1-10 µg/mL) at 37°C for 15-30 minutes. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
For TMRM: Incubate cells with TMRM (typically 20-100 nM) at 37°C for 20-30 minutes.
-
-
Imaging/Flow Cytometry:
-
Microscopy: Capture images of the cells using appropriate filter sets for red and green fluorescence (for JC-1) or red fluorescence (for TMRM).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. For JC-1, measure both red and green fluorescence and calculate the ratio of red to green intensity as a measure of ΔΨm.
-
-
Data Analysis: Quantify the fluorescence intensity or the red/green ratio and compare the treated groups to the control group. A decrease in the red/green ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial depolarization.[8][20][21][22][23][24]
Quantification of Apoptosis by Cytochrome c Release
This protocol outlines the detection of cytochrome c release from mitochondria into the cytosol using western blotting.
Materials:
-
Treated and control cells
-
Cell fractionation kit for separating mitochondrial and cytosolic fractions
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound, C16-ceramide (as a positive control), or vehicle.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis. Normalize the cytochrome c levels to the respective loading controls (GAPDH for cytosol and COX IV for mitochondria).
Conclusion and Future Directions
The evidence presented in this technical guide indicates that while this compound is often considered the "inactive" precursor to the pro-apoptotic C16-ceramide, its accumulation and the overall ceramide/dihydroceramide ratio are critical determinants of mitochondrial function and cell fate. The lack of significant direct effects of this compound on mitochondrial respiration, membrane potential, and apoptosis in many reported studies solidifies its distinction from C16-ceramide. However, the emerging link between dihydroceramide accumulation and metabolic diseases suggests more subtle or context-dependent roles for this molecule.
Future research should focus on elucidating the specific molecular targets of this compound within the mitochondria and other cellular compartments. A more comprehensive understanding of the regulation and function of dihydroceramide desaturases is also crucial. For drug development professionals, targeting the enzymes that regulate the ceramide/dihydroceramide balance, such as DES1, presents a promising therapeutic strategy for a range of diseases underpinned by mitochondrial dysfunction.[12] Further investigation into the precise mechanisms by which this compound contributes to cellular pathophysiology will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Role of ceramide-to-dihydroceramide ratios for insulin resistance and non-alcoholic fatty liver disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ceramide interaction with the respiratory chain of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ablation of Ceramide Synthase 2 Causes Chronic Oxidative Stress Due to Disruption of the Mitochondrial Respiratory Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 21. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]
- 23. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intracellular Localization and Transport of C16-Dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C16-dihydroceramide, a key intermediate in the de novo synthesis of sphingolipids, plays a critical role in cellular function and signaling. Its precise intracellular localization and transport are tightly regulated processes, essential for maintaining cellular homeostasis and determining cell fate. This technical guide provides a comprehensive overview of the current understanding of this compound's journey within the cell, from its synthesis in the endoplasmic reticulum to its transport to the Golgi apparatus and its involvement in critical signaling pathways. This document details the experimental protocols used to study these processes and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Intracellular Localization of this compound
This compound is primarily synthesized in the endoplasmic reticulum (ER), the central site for lipid biosynthesis. From the ER, it is transported to the Golgi apparatus for further metabolism into more complex sphingolipids, such as sphingomyelin and glucosylceramide. While the bulk of this compound is transiently located in the ER and Golgi, specific pools of its downstream metabolite, C16-ceramide, have been identified in other cellular compartments, including late endosomes and the trans-Golgi network, often in cholesterol-rich domains. The stereochemistry of the dihydroceramide backbone is crucial for its correct trafficking; the natural D-erythro isomer is efficiently transported to the Golgi, while other stereoisomers tend to be retained in the ER.[1][2]
Transport Mechanisms of this compound
The transport of this compound from the ER to the Golgi apparatus is a critical step in sphingolipid metabolism and can occur via two main pathways: vesicular and non-vesicular transport.
2.1. Vesicular Transport
While vesicular transport is a general mechanism for lipid and protein trafficking between organelles, the primary and most efficient route for ceramide and its dihydro-derivative is non-vesicular.
2.2. Non-Vesicular Transport by CERT
The major pathway for the transport of newly synthesized dihydroceramide from the ER to the trans-Golgi network is a non-vesicular process mediated by the Ceramide Transfer Protein (CERT) .[3][4] CERT is a cytosolic protein that specifically extracts ceramide and dihydroceramide from the ER membrane and delivers it to the Golgi. Studies have shown that CERT efficiently transfers this compound.[1][5]
The transport process mediated by CERT is highly specific and involves several key domains of the protein:
-
START (StAR-related lipid-transfer) domain: This C-terminal domain is responsible for binding and transferring the lipid molecule. It recognizes the natural D-erythro isomer of ceramides and dihydroceramides with acyl chains ranging from C14 to C20.[1][5]
-
Pleckstrin Homology (PH) domain: This N-terminal domain targets CERT to the Golgi apparatus by binding to phosphatidylinositol 4-phosphate (PI4P), a phospholipid enriched in the Golgi membrane.[3]
-
FFAT (two phenylalanines in an acidic tract) motif: This motif allows CERT to interact with the ER-resident vesicle-associated membrane protein-associated proteins (VAPs), thereby docking CERT at the ER membrane to facilitate lipid extraction.[3][4]
Quantitative Data on this compound Distribution and Transport
Table 1: Substrate Specificity of CERT-mediated Transfer
| Substrate | Relative Transfer Activity (%) |
| C16-Ceramide | 100 |
| This compound | Efficiently transferred |
| C14-Ceramide | Efficiently transferred |
| C18-Ceramide | Efficiently transferred |
| C20-Ceramide | Efficiently transferred |
| Longer-chain Ceramides (>C20) | Not efficiently transferred |
| Sphingosine | No transfer |
| Sphingomyelin | No transfer |
| Diacylglycerol | 5-10 |
Data compiled from multiple sources indicating the high efficiency of this compound transport by CERT, comparable to that of C16-ceramide.[1][5]
Experimental Protocols
4.1. Subcellular Fractionation for ER and Golgi Isolation
This protocol describes the isolation of enriched ER and Golgi fractions from cultured cells to analyze the distribution of this compound.
Materials:
-
Cultured cells
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Sucrose solutions of varying concentrations (e.g., 1.5 M, 1.3 M, 1.15 M, 0.86 M, 0.25 M)
-
Dounce homogenizer
-
Ultracentrifuge and rotors
-
Protease inhibitor cocktail
Procedure:
-
Harvest and wash cells in ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Prepare a discontinuous sucrose gradient by layering sucrose solutions of decreasing density.
-
Layer the post-nuclear supernatant on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 2-3 hours).
-
Collect the fractions at the interfaces of the different sucrose layers. The ER and Golgi fractions will be located at specific interfaces, which can be confirmed by western blotting for marker proteins (e.g., Calnexin for ER, GM130 for Golgi).
-
Analyze the lipid content of the fractions by mass spectrometry to determine the concentration of this compound.
4.2. In Vitro CERT-mediated Lipid Transfer Assay
This assay measures the ability of purified CERT protein to transfer fluorescently labeled dihydroceramide between donor and acceptor liposomes.
Materials:
-
Purified recombinant CERT protein
-
Donor liposomes containing NBD-C16-dihydroceramide and a quencher lipid (e.g., Rhodamine-PE).
-
Acceptor liposomes without fluorescent lipids.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 50 mM NaCl, 1 mM DTT).
-
Fluorometer.
Procedure:
-
Prepare donor and acceptor liposomes by sonication or extrusion.
-
In a fluorometer cuvette, mix the donor and acceptor liposomes in the assay buffer.
-
Measure the baseline fluorescence of the NBD probe. In the donor liposomes, the NBD fluorescence is quenched by the nearby rhodamine.
-
Initiate the transfer reaction by adding purified CERT protein to the cuvette.
-
Monitor the increase in NBD fluorescence over time. As CERT transfers NBD-C16-dihydroceramide to the acceptor liposomes, the NBD probe is separated from the quencher, resulting in an increase in fluorescence.
-
The initial rate of fluorescence increase is proportional to the CERT-mediated transfer activity.
4.3. Pulse-Chase Analysis of this compound Trafficking
This method allows for the visualization of the movement of newly synthesized dihydroceramide within the cell over time.
Materials:
-
Cultured cells on coverslips.
-
"Pulse" medium containing a labeled precursor for sphingolipid synthesis (e.g., [3H]sphinganine or a fluorescently tagged sphinganine analog).
-
"Chase" medium containing an excess of the unlabeled precursor.
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope or scintillation counter.
Procedure:
-
Incubate cells in the "pulse" medium for a short period (e.g., 5-15 minutes) to allow for the incorporation of the labeled precursor into this compound in the ER.
-
Wash the cells to remove the pulse medium.
-
Incubate the cells in the "chase" medium for various time points (e.g., 0, 15, 30, 60 minutes).
-
At each time point, fix the cells.
-
If using a fluorescent tag, visualize the localization of the fluorescent dihydroceramide using a fluorescence microscope. The signal is expected to move from a reticular ER pattern to a juxtanuclear Golgi pattern over time.
-
If using a radioactive label, perform subcellular fractionation at each time point and measure the radioactivity in the ER and Golgi fractions using a scintillation counter to quantify the transport.
Signaling Pathways Involving this compound
This compound itself is generally considered a less bioactive precursor to C16-ceramide. However, its levels can influence the production of C16-ceramide, which is a potent signaling molecule involved in various cellular processes, including the regulation of the mTOR pathway and apoptosis.
5.1. mTOR Signaling Pathway
C16-ceramide has been shown to negatively regulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Overexpression of ceramide synthase 6 (CerS6), which produces C16-ceramide, leads to reduced phosphorylation of key mTORC1 downstream effectors like S6 kinase (S6K) and Akt.[6] The proposed mechanism involves the regulation of the TSC complex and the small GTPase Rheb, which are upstream regulators of mTORC1.[2][6][7]
5.2. Apoptosis Signaling Pathway
Elevated levels of C16-ceramide are associated with the induction of apoptosis. One of the key mechanisms is its ability to promote mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway. C16-ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c.[8] This release triggers the activation of caspases and the execution of the apoptotic program. This compound can act as an inhibitor of ceramide channel formation, suggesting that the ratio of ceramide to dihydroceramide is a critical determinant of apoptosis.[7][9]
Conclusion
The intracellular localization and transport of this compound are fundamental processes that underpin the synthesis of complex sphingolipids and the regulation of critical cellular signaling pathways. The non-vesicular transport mediated by CERT represents a rapid and efficient mechanism for delivering this lipid intermediate from its site of synthesis in the ER to the Golgi for further processing. The balance between this compound and its metabolite, C16-ceramide, has profound implications for cell fate, influencing pathways that control cell growth and death. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases.
References
- 1. CERT mediates intermembrane transfer of various molecular species of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, functions and regulation of CERT, a lipid-transfer protein for the delivery of ceramide at the ER-Golgi membrane contact sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CERT-mediated trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuberous sclerosis complex gene products, Tuberin and Hamartin, control mTOR signaling by acting as a GTPase-activating protein complex toward Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rheb GTPase is a direct target of TSC2 GAP activity and regulates mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C16-Dihydroceramide using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, were once considered biologically inactive intermediates.[1] However, emerging research has identified critical roles for specific dihydroceramide species, including C16-Dihydroceramide (d18:0/16:0), in fundamental cellular processes such as apoptosis and cell cycle arrest.[1] Consequently, the accurate and sensitive quantification of this compound in various biological matrices is essential for advancing our understanding of its physiological and pathological significance.
This application note provides a detailed protocol for the robust quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology, employing reversed-phase chromatography coupled with Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity for reliable analysis in complex biological samples.[1][2]
Signaling Pathway Context
This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] A series of enzymatic reactions leads to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase to form dihydroceramide.[3] Dihydroceramide desaturase subsequently introduces a double bond to form ceramide.[3][4] The balance between dihydroceramides and ceramides, and their downstream metabolites, is crucial for regulating cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[3][5][6]
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound.
Materials and Reagents
-
This compound standard (e.g., Avanti Polar Lipids)
-
C17-Dihydroceramide or other suitable non-endogenous internal standard (IS) (e.g., Avanti Polar Lipids)[1]
-
HPLC-grade methanol, isopropanol, chloroform, and water[1]
-
Ammonium bicarbonate[2]
-
Biological matrix (e.g., human plasma, cell lysates)
Sample Preparation: Protein Precipitation
For high-throughput analysis of serum or plasma samples, a protein precipitation method is recommended.[2]
-
To a 10 µL aliquot of the serum sample, add 200 µL of the internal standard solution prepared in an organic solvent (e.g., methanol).[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Sample Preparation: Lipid Extraction (Bligh & Dyer)
For tissue samples or when a more comprehensive lipid extraction is required, the Bligh and Dyer method is suitable.[7]
-
Homogenize the tissue sample in an appropriate buffer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate, followed by the internal standard.
-
Vortex thoroughly and allow the mixture to stand to ensure complete extraction.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) [2][7][8]
| Parameter | Recommended Condition |
| Column | C18 or C8 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase A | Water with 0.1% formic acid and 1-2 mM ammonium formate/bicarbonate |
| Mobile Phase B | Methanol/Isopropanol (ratio varies) with 0.1% formic acid and 1-2 mM ammonium formate/bicarbonate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | A suitable gradient should be developed to separate this compound from other lipids. |
Mass Spectrometry (MS) [2][7][8][9]
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 - 5500 V |
| Sheath Gas Flow | 30 - 40 Arb |
| Auxiliary Gas Flow | 10 - 35 Arb |
| Ion Transfer Tube Temp. | 300 °C |
| Vaporizer Temperature | 300 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions can be used for the detection of this compound and a common internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 540.5 | 266.3 |
| C17-Dihydroceramide (IS) | 554.5 | 266.3 |
Note: The product ion at m/z 266.3 corresponds to the sphinganine backbone.[1]
Data Presentation and Quantitative Analysis
Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.
Method Validation Parameters
The performance of the method should be validated according to established guidelines. Typical acceptance criteria are summarized below.[1][2]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 85% |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters, along with the guidelines for data analysis and method validation, will enable researchers to accurately measure this important bioactive lipid. The reliable quantification of this compound will facilitate further investigation into its role in cellular signaling and its potential as a biomarker in various disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction and Quantification of C16-Dihydroceramide from Cell Lysates
Introduction
Dihydroceramides are crucial intermediates in the de novo synthesis of ceramides and other complex sphingolipids. Specifically, C16-dihydroceramide (N-palmitoylsphinganine) is the direct precursor to C16-ceramide, a bioactive lipid implicated in vital cellular signaling pathways that regulate apoptosis, cell growth, and stress responses.[1][2] The enzyme dihydroceramide desaturase 1 (DES1) converts this compound into C16-ceramide by introducing a double bond into the sphinganine backbone.[3] Accurate quantification of this compound in cell lysates is essential for studying sphingolipid metabolism, elucidating its role in signaling cascades, and for developing therapeutics that target these pathways.
This document provides a detailed protocol for the extraction of this compound from cultured cell lysates, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The protocol follows a multi-step process beginning with the lysis of cultured cells to release intracellular components. Lipids, including this compound, are then extracted from the lysate using a liquid-liquid extraction method with a mixture of organic solvents, typically based on the Bligh and Dyer method.[1] This separates the lipids into an organic phase, leaving proteins and other polar molecules in the aqueous phase. After extraction, the sample is concentrated and analyzed by LC-MS/MS. The separation is achieved using reverse-phase liquid chromatography, and quantification is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4] A non-physiological internal standard, such as C17-dihydroceramide, is used throughout the procedure to correct for sample loss during preparation and for variations in ionization efficiency.[5]
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Materials and Reagents
Equipment:
-
Cell culture incubator
-
Centrifuge (refrigerated)
-
Microcentrifuge
-
Cell scraper
-
Glass centrifuge tubes (10-15 mL) with Teflon-lined caps
-
Vortex mixer
-
Nitrogen gas evaporator
-
Sonicator (optional)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
This compound standard
-
C17-Dihydroceramide internal standard (IS)
-
BCA or Bradford protein assay kit
Detailed Experimental Protocol
1. Cell Harvesting and Lysis
-
For Adherent Cells:
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS, repeating the centrifugation step each time.
-
After the final wash, resuspend the cell pellet in 1 mL of ice-cold PBS.
-
2. Lipid Extraction (Modified Bligh & Dyer Method)
-
To the 1 mL cell suspension in the glass tube, add the internal standard (e.g., C17-Dihydroceramide) to a final concentration of 50 ng/mL.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. The total solvent volume is now 4.75 mL, resulting in a single-phase mixture.
-
Vortex the tube vigorously for 1 minute and incubate at room temperature for 30 minutes to ensure complete extraction.
-
Add 1.25 mL of chloroform and 1.25 mL of ultrapure water to the tube to induce phase separation. The final solvent ratio will be approximately chloroform:methanol:water (2:2:1.8, v/v).
-
Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface.
-
Take a 25 µL aliquot from the remaining upper aqueous/methanol phase for protein quantification using a BCA or Bradford assay for later normalization.[6]
3. Sample Preparation for LC-MS/MS
-
Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or the initial mobile phase of the LC gradient.
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Chromatography:
-
Column: C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 10 mM ammonium acetate in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient: A typical gradient would start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. Dihydroceramides typically fragment to produce a characteristic ion corresponding to the sphinganine backbone (m/z 266).[3]
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the total protein content determined from the aliquot taken during the extraction step (expressed as ng or pmol of this compound per mg of protein).
Quantitative Data Summary
The performance of LC-MS/MS methods for ceramide quantification is characterized by high sensitivity, linearity, and recovery. The following tables summarize typical validation parameters reported in the literature for related ceramide species, which are expected to be similar for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Ceramide Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 2.8 - 357 ng | [1] |
| Limit of Detection (LOD) | 5 - 50 pg/mL | [1] |
| Limit of Quantification (LOQ) | ~1.1 fmol (for C16-Cer) | [8] |
| Extraction Recovery | 70 - 99% | [1] |
| Inter-assay Precision (CV%) | < 15% | [1] |
| Intra-assay Precision (CV%) | < 10% |[1] |
Table 2: Example MRM Transitions for Dihydroceramide Analysis (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| This compound | 540.5 | 266.3 | Product ion corresponds to the sphinganine backbone. |
| C17-Dihydroceramide (IS) | 554.5 | 266.3 | Internal standard with the same backbone. |
This compound in Sphingolipid Metabolism
This compound is a central node in the de novo sphingolipid synthesis pathway, which primarily occurs in the endoplasmic reticulum.[9] The pathway begins with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic reactions, sphinganine is acylated by ceramide synthase (CerS) to form this compound. This molecule is then desaturated by dihydroceramide desaturase (DES) to produce C16-ceramide, which can then be further metabolized or act as a signaling molecule.
Caption: De novo synthesis pathway leading to C16-ceramide and its signaling.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of C16-Dihydroceramide using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed methodology for the extraction, separation, and quantification of C16-Dihydroceramide (N-palmitoylsphinganine) from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Dihydroceramides are key precursors in the de novo synthesis of ceramides and other sphingolipids, playing significant roles in various cellular processes.[1] Accurate quantification of specific species like this compound is crucial for understanding sphingolipid metabolism and its implications in health and disease. The protocols outlined herein cover lipid extraction, derivatization for fluorescence detection, and HPLC analysis, offering a reliable and reproducible workflow.
Biological Context: The De Novo Sphingolipid Synthesis Pathway
Ceramides and their precursors are central to sphingolipid metabolism. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of these bioactive lipids.[1] The process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine (sphinganine). Dihydroceramide synthases then acylate sphinganine to form dihydroceramides. This compound is specifically formed when palmitoyl-CoA is used in this acylation step. Finally, the introduction of a double bond by dihydroceramide desaturase converts dihydroceramides into their corresponding ceramides.[1]
Caption: De novo synthesis pathway of C16-Ceramide.
Principle and Experimental Workflow
The analysis of this compound by HPLC involves a multi-step process. First, total lipids are extracted from the biological matrix (cells, tissue, etc.) using an organic solvent mixture. The extracted lipids are then subjected to a derivatization step to attach a fluorescent tag, as native dihydroceramides lack a chromophore for sensitive UV or fluorescence detection. The derivatized sample is then injected into a reverse-phase HPLC system for separation, followed by quantification using a fluorescence detector. An internal standard is typically added at the beginning of the process to account for extraction losses and variations in derivatization efficiency.
Caption: General workflow for this compound analysis by HPLC.
Detailed Experimental Protocols
-
Solvents: HPLC-grade chloroform, methanol, ethanol, isopropanol, hexane, and water.
-
Standards: this compound, C17-Ceramide (Internal Standard). Stock solutions (1 mg/mL) prepared in chloroform:methanol (2:1, v/v).
-
Derivatization Reagent: o-phthalaldehyde (OPA) or Anthroyl cyanide.[2][3][4]
-
Extraction Buffers: Phosphate-buffered saline (PBS).
-
Other: Borate buffer, β-mercaptoethanol, Nitrogen gas.
This protocol is adapted from the Bligh and Dyer method for extracting lipids from cultured cells.[5]
-
Cell Harvesting: Harvest approximately 1-2 million cells by centrifugation. Wash the cell pellet once with cold PBS.
-
Internal Standard: Add a known amount of internal standard (e.g., C17-Ceramide) to the cell pellet.[6]
-
Solvent Addition: Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the pellet. Vortex vigorously for 1 minute to lyse the cells and solubilize lipids.[6]
-
Phase Separation: Add 0.5 mL of chloroform, vortex, and then add 0.5 mL of water to induce phase separation. Vortex again and centrifuge at 1,000 x g for 10 minutes.
-
Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, pooling it with the first extract.[6]
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid film can be stored at -80°C until derivatization.
This protocol involves deacylation to release the sphinganine backbone, which is then derivatized.[3][4]
-
Deacylation: Reconstitute the dried lipid extract in a buffer containing sphingolipid-ceramide deacylase to release dihydrosphingosine. Incubate according to the enzyme manufacturer's instructions.
-
OPA Reagent Preparation: Prepare the OPA reagent by dissolving OPA in ethanol, then adding borate buffer and a small amount of β-mercaptoethanol.
-
Derivatization Reaction: Mix the sample containing the released dihydrosphingosine with the OPA reagent. The reaction proceeds rapidly at room temperature.
-
Injection: The derivatized sample is now ready for immediate injection into the HPLC system.
HPLC Analysis and Quantification
The separation of derivatized dihydroceramides is typically achieved using reverse-phase chromatography.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector |
| Excitation λ | 340 nm (for OPA derivatives) |
| Emission λ | 455 nm (for OPA derivatives) |
Quantification is performed by creating a standard curve using known concentrations of this compound standard. The peak area of the analyte is normalized to the peak area of the internal standard to correct for experimental variability. The concentration in the sample is then calculated by interpolating the normalized peak area ratio onto the standard curve.
Method Performance and Data
The performance of HPLC-based methods for dihydroceramide analysis is characterized by high sensitivity and reproducibility.
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.1 - 1 pmol | [3][4] |
| Limit of Quantification (LOQ) | 1 - 5 pmol | [3][4] |
| Linearity (R²) | > 0.98 | [3][4] |
| Recovery | 98.5% - 99.6% | [3][4] |
| Intra-day/Inter-day Precision | < 15% RSD | [3] |
The following table shows representative concentrations of total free ceramide and dihydroceramide found in a mammalian cell line. C16 species are typically a major component of the total ceramide/dihydroceramide pool.[7]
| Cell Line | Total Free Ceramide + Dihydroceramide (pmol/10⁶ cells) | Source |
| U937 Cells | 254 ± 5 | [2] |
Note: The distribution of individual species varies significantly between cell types and conditions.
Conclusion
The HPLC method detailed in this application note provides a robust and sensitive tool for the quantification of this compound. Through careful sample preparation, fluorescent derivatization, and optimized chromatographic separation, researchers can accurately measure this key sphingolipid precursor. This methodology is valuable for professionals in basic research and drug development who are investigating the roles of sphingolipid metabolism in cellular signaling and disease pathology. For higher throughput and simultaneous quantification of a wider range of ceramide and dihydroceramide species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a powerful alternative.[6][8][9]
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rug.nl [rug.nl]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C16-Dihydroceramide as a Substrate for Ceramide Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive sphingolipids involved in a myriad of cellular processes, including cell signaling, differentiation, and apoptosis.[1][2] The N-acyl chain length of ceramide dictates its specific biological function, with C16:0 ceramide, in particular, being implicated in metabolic diseases such as obesity, insulin resistance, and nonalcoholic fatty liver disease.[3][4][5][6] In mammalian cells, the synthesis of ceramides is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2][7][8] Specifically, CerS5 and CerS6 are the primary enzymes responsible for the synthesis of C16:0 ceramide.[2][3][8]
The de novo synthesis of ceramides occurs in the endoplasmic reticulum, beginning with the condensation of serine and palmitoyl-CoA.[8][9][10] A key step in this pathway is the N-acylation of a sphingoid base (like sphinganine or dihydrosphingosine) by a CerS enzyme to form dihydroceramide.[7][9][11] This dihydroceramide is then desaturated to form ceramide.[9] Given the pathological significance of C16:0 ceramide, assays that measure the activity of the enzymes producing it are crucial for basic research and for the development of therapeutic inhibitors.[4][6]
These application notes provide an overview and detailed protocols for utilizing C16-dihydroceramide precursors in ceramide synthase assays. The primary methodologies covered are a fluorescent-based assay using NBD-sphinganine and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS) based assay.
Ceramide Synthase Isoform Specificity
The six mammalian ceramide synthases display distinct specificities for fatty acyl-CoA substrates, leading to the production of ceramides with varying acyl chain lengths. The table below summarizes the primary products of each isoform.
| Ceramide Synthase Isoform | Primary Fatty Acyl-CoA Substrate(s) | Primary Ceramide Product(s) | Key Tissue Expression |
| CerS1 | C18:0-CoA | C18:0-ceramide | Brain |
| CerS2 | C20:0-C26:0-CoA | C20:0-C26:0-ceramides | Liver, Kidney |
| CerS3 | C18:0-C24:0-CoA (broad) | Very long-chain ceramides (>C26) | Skin, Testis |
| CerS4 | C18:0-C20:0-CoA | C18:0-C20:0-ceramides | Skin, Leukocytes, Heart, Liver |
| CerS5 | C16:0-CoA | C16:0-ceramide | Most tissues |
| CerS6 | C14:0-C16:0-CoA | C14:0-C16:0-ceramides | Most tissues |
This table is a compilation of data from multiple sources.[2][8][9][12]
De Novo Ceramide Synthesis Pathway
The diagram below illustrates the key steps in the de novo synthesis of ceramide, highlighting the central role of ceramide synthases.
Caption: De novo synthesis pathway of ceramide in the endoplasmic reticulum.
Experimental Protocols
Two common methods for assaying CerS activity are presented below. The first is a fluorescent assay suitable for higher-throughput applications, and the second is an LC-MS/MS method that offers higher sensitivity and specificity.
Protocol 1: Fluorescent Ceramide Synthase Assay
This assay measures the incorporation of a fluorescently labeled sphinganine analog (NBD-sphinganine) into dihydroceramide. The product, NBD-dihydroceramide, is then separated from the substrate and quantified.[11][13][14]
Experimental Workflow
Caption: General workflow for a fluorescent ceramide synthase assay.
Materials:
-
Cell or tissue homogenates/microsomes
-
NBD-sphinganine
-
Palmitoyl-CoA (C16:0-CoA)
-
Reaction Buffer: 20 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
Lipid extraction solvents: Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., chloroform:methanol:water 65:25:4, v/v/v) or Solid Phase Extraction (SPE) C18 columns[14]
-
Fluorescent plate reader or gel imager
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.4). Determine protein concentration using a standard method like the BCA assay.[15]
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The reaction should be linear with respect to time and protein concentration in this range.[15][17]
-
Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (1:1, v/v) and 125 µL of 1% acetic acid.[15] Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Separation and Detection:
-
TLC: Spot the extracted lipids onto a TLC plate. Develop the plate using an appropriate solvent system. Visualize and quantify the NBD-dihydroceramide spot using a fluorescent imager.[11][16]
-
SPE: Alternatively, use a C18 SPE column to separate the more hydrophobic NBD-dihydroceramide product from the NBD-sphinganine substrate.[14] Elute and quantify the product.
-
-
Data Analysis: Calculate the amount of product formed based on a standard curve of NBD-dihydroceramide. Express enzyme activity as pmol/min/mg protein.
Protocol 2: LC-MS/MS Ceramide Synthase Assay
This method offers high sensitivity and specificity by directly measuring the formation of unlabeled this compound using mass spectrometry.[7] It is the gold standard for accurately quantifying CerS activity.
Materials:
-
Cell or tissue homogenates/microsomes
-
Sphinganine (dihydrosphingosine)
-
Palmitoyl-CoA (C16:0-CoA)
-
Internal Standard (e.g., C17-dihydroceramide)
-
Reaction Buffer (as in Protocol 1)
-
Lipid extraction solvents
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation and Reaction Setup: Follow steps 1 and 2 from Protocol 1, but use unlabeled sphinganine instead of NBD-sphinganine.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Lipid Extraction: Stop the reaction and extract lipids as described in Protocol 1. Before extraction, add a known amount of an appropriate internal standard (e.g., C17-dihydroceramide) to each sample for accurate quantification.
-
LC-MS/MS Analysis: Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Quantify the amount of this compound produced by comparing its peak area to the peak area of the internal standard. Calculate the specific activity of the enzyme.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to ceramide synthase assays. Kinetic values can vary significantly based on the specific assay conditions, enzyme source (e.g., cell type, purified enzyme), and substrate used.
| Parameter | Value | CerS Isoform(s) | Assay Condition/Substrate |
| Km for Sphinganine | ~2 µM - 4.8 µM | CerS2, CerS3, CerS5, CerS6 | Microsomes from overexpressing HEK293 cells |
| Km for NBD-Sphinganine | 2.0 ± 0.5 µM | CerS5 | Homogenates from overexpressing cells, with C16-CoA |
| Typical Substrate Conc. | 10 µM | N/A | NBD-sphinganine in fluorescent assays |
| Typical Substrate Conc. | 50 µM | N/A | C16:0-CoA in fluorescent and LC-MS/MS assays |
| Phosphorylation Effect | Modest activity increase | CerS5, CerS6 | Phosphorylation by Casein Kinase 2 |
This table is a compilation of data from multiple sources.[9][14][18]
Conclusion
Assaying the activity of ceramide synthases, particularly those responsible for C16:0-ceramide production, is critical for understanding metabolic diseases and for screening potential therapeutic agents. The choice between a fluorescent assay and an LC-MS/MS-based method will depend on the required throughput, sensitivity, and available equipment. The protocols provided herein offer robust starting points for establishing these assays in a research laboratory setting. Careful optimization of reaction conditions, including protein concentration and incubation time, is recommended to ensure data linearity and accuracy.
References
- 1. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. fada.birzeit.edu [fada.birzeit.edu]
- 3. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in ceramide metabolism are essential in Madin-Darby canine kidney cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme Activities of the Ceramide Synthases CERS2-6 Are Regulated by Phosphorylation in the C-terminal Region - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Reconstitution of C16-Dihydroceramide-Mediated Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of key signaling pathways mediated by C16-dihydroceramide and its bioactive counterpart, C16-ceramide. These protocols are designed to facilitate research into the molecular mechanisms of sphingolipid signaling and to provide a framework for the development of novel therapeutics targeting these pathways.
Introduction
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The length of the fatty acyl chain of ceramide dictates its specific downstream signaling effects. C16-ceramide, in particular, has been identified as a key player in several signaling cascades. Its precursor, this compound, is often considered biologically inactive but can competitively inhibit the actions of C16-ceramide, highlighting the importance of the ceramide-to-dihydroceramide ratio in cellular signaling. The in vitro reconstitution of these signaling pathways allows for a controlled environment to dissect the molecular interactions and downstream consequences of this compound and C16-ceramide signaling.
This guide details the in vitro reconstitution of three critical C16-ceramide-mediated signaling pathways:
-
Protein Phosphatase 2A (PP2A) Activation: C16-ceramide can indirectly activate the tumor suppressor protein phosphatase 2A (PP2A) by binding to its endogenous inhibitor, I2PP2A (also known as SET). This interaction relieves the inhibition of PP2A, allowing it to dephosphorylate and regulate downstream targets.
-
p53 Activation: C16-ceramide has been shown to directly bind to the tumor suppressor protein p53, leading to its stabilization, nuclear translocation, and activation of downstream target genes involved in cell cycle arrest and apoptosis.
-
Induction of Apoptosis via Mitochondrial Outer Membrane Permeabilization (MOMP): C16-ceramide can self-assemble into channels within the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, a critical step in the intrinsic apoptosis pathway. This compound can inhibit this process.
-
Modulation of Autophagy: Ceramides, including C16-ceramide, are implicated in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components.
Data Presentation
The following tables summarize key quantitative data for the in vitro reconstitution of these pathways.
Table 1: Quantitative Parameters for C16-Ceramide Interaction with PP2A Signaling Components
| Parameter | Value | Experimental Context |
| C18-Pyr-Cer Concentration for I2PP2A-PP2Ac Dissociation | 10 µM | Decreased interaction by ~45% in cell extracts.[1] |
| C6-Pyr-Cer Concentration for PP2A Activity Modulation | 0.25 - 5 µM | 0.25-0.5 µM had no effect, while 2-5 µM induced PP2A activity by 15-30%.[1] |
| I2PP2A Concentration for PP2A Inhibition | 50 nM | Inhibited trimeric PP2A activity by ~50%.[1] |
Table 2: Quantitative Parameters for C16-Ceramide Interaction with p53
| Parameter | Value | Experimental Context |
| Binding Affinity (Kd) of C16-ceramide to p53 DNA-binding domain | ~60 nM | Determined by in vitro binding assays.[2][3][4] |
| Pyridinium-C16-ceramide (PY-C16Cer) Concentration for p53 Activation | 5 µmol/L | Used to treat MEFs for 24 hours to induce p53 nuclear translocation.[5] |
Table 3: Quantitative Parameters for C16-Ceramide-Mediated Mitochondrial Outer Membrane Permeabilization
| Parameter | Value | Experimental Context |
| C16-Ceramide Concentration for Cytochrome c Release | 20 µM | Incubation with isolated mitochondria for 10 minutes.[6] |
| This compound Inhibition of Permeabilization | 51% | One-tenth the concentration of C16-ceramide was sufficient for this inhibition.[7][8] |
| C2-Dihydroceramide Inhibition of Permeabilization | 95% | One-tenth the concentration of C2-ceramide was sufficient for this inhibition.[7][8] |
Table 4: Quantitative Parameters for Ceramide-Mediated Autophagy
| Parameter | Value | Experimental Context |
| C18-Pyridinium Ceramide (C18-Pyr-Cer) Concentration for LC3B-II Formation | 10 µM | 24-hour treatment of UM-SCC-22A cells.[9] |
Experimental Protocols
In Vitro Reconstitution of C16-Ceramide-Mediated PP2A Activation
This protocol describes how to assess the ability of C16-ceramide to activate PP2A in vitro by preventing the inhibitory action of I2PP2A.
Materials:
-
Purified recombinant I2PP2A (SET) protein
-
Purified trimeric PP2A holoenzyme
-
C16-ceramide and C18-pyridinium-ceramide (water-soluble analog)
-
PP2A activity assay kit (e.g., Malachite Green-based)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Phosphopeptide substrate for PP2A
Protocol:
-
Pre-incubation of I2PP2A with Ceramide:
-
In a microcentrifuge tube, pre-incubate purified I2PP2A (e.g., 50 nM) with varying concentrations of C16-ceramide or C18-pyridinium-ceramide (e.g., 0.5 µM to 10 µM) in assay buffer for 30 minutes at 30°C with gentle agitation. Include a control with no ceramide.
-
-
Inhibition of PP2A:
-
Add the pre-incubated I2PP2A-ceramide mixture to purified trimeric PP2A (e.g., a concentration that yields a measurable phosphatase activity).
-
Incubate for 15 minutes at 30°C to allow for the interaction between I2PP2A and PP2A.
-
-
PP2A Activity Assay:
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to the mixture.
-
Incubate for the time recommended by the assay kit manufacturer (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Calculate the PP2A activity for each condition and compare the activity in the presence and absence of ceramide. A higher PP2A activity in the presence of ceramide indicates the prevention of I2PP2A-mediated inhibition.
-
Workflow Diagram:
References
- 1. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive C16-Dihydroceramide Profiling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramides, including C16-Dihydroceramide (C16-dhCer), are crucial intermediates in the de novo sphingolipid synthesis pathway and are increasingly recognized for their own bioactive roles.[1] Unlike their desaturated counterparts, ceramides, dihydroceramides have distinct effects on cellular processes such as apoptosis, proliferation, and autophagy. The accumulation of specific dihydroceramide species has been linked to various pathological conditions, making them important targets in drug development and disease research. This application note provides a comprehensive lipidomics workflow for the accurate and reproducible quantification of this compound in biological samples.
Experimental Workflow
The overall workflow for this compound profiling involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: High-level experimental workflow for this compound profiling.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and related sphingolipids in different biological matrices. These values can serve as a reference for experimental design and data interpretation.
Table 1: this compound and C16-Ceramide Levels in Cultured Cells
| Cell Line | Condition | This compound (pmol/1x10^6 cells) | C16-Ceramide (pmol/1x10^6 cells) | Reference |
| SCCVII | Control | ~1.5 | ~25 | [2] |
| SCCVII | PDT Treatment (3h) | ~3.0 | ~150 | [2] |
Table 2: this compound and C16-Ceramide Levels in Plasma/Serum
| Species | Condition | Concentration (pmol/mL) | Fold Change | Reference |
| C16:0-Ceramide | Healthy | ~200 | - | [3] |
| C16:0-Ceramide | COVID-19 | ~750 | ~3.75 | [3] |
Table 3: this compound and C16-Ceramide Levels in Tissue
| Tissue | Species | Condition | This compound Levels | C16-Ceramide Levels | Reference |
| Mouse Lung | CerS5 WT | - | Reduced in KO | Not significantly altered in KO | [4] |
| Mouse Lung | CerS5 KO | - | Reduced | Not significantly altered | [4] |
| Failing Myocardium | Human | Heart Failure | - | Increased (+19%) |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.
Materials:
-
Plasma/Serum samples
-
Internal Standard (e.g., N-heptadecanoyl-D-erythro-sphinganine, C17-dhCer)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add a known amount of internal standard (e.g., 10 µL of a 10 µM C17-dhCer solution in methanol).
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (the lower organic phase) to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is designed for the extraction of sphingolipids from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal Standard mix in methanol
-
Cell scraper
-
Chloroform (LC-MS grade)
-
Deionized water
-
Centrifuge
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Add 250 µL of chloroform to the cell suspension and vortex thoroughly.
-
Add 200 µL of deionized water and vortex again to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen and reconstitute as described in Protocol 1.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate this compound from other lipids. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (d18:0/16:0): Precursor ion [M+H]+ m/z 540.5 → Product ion m/z 266.3
-
C17-Dihydroceramide (Internal Standard): Precursor ion [M+H]+ m/z 554.5 → Product ion m/z 280.3
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
This compound in Signaling Pathways
This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramides and more complex sphingolipids.
Caption: De novo sphingolipid synthesis pathway highlighting this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Marked elevations in lung and plasma ceramide in COVID-19 linked to microvascular injury [insight.jci.org]
- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of C16-Dihydroceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric behavior of C16-Dihydroceramide (N-palmitoyl-sphinganine), a key saturated ceramide species involved in various cellular processes. The following sections detail its characteristic fragmentation pattern, a comprehensive experimental protocol for its analysis, and its role in cellular signaling pathways.
Mass Spectrometry Fragmentation Pattern of this compound
The analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals a characteristic and reproducible fragmentation pattern, crucial for its unambiguous identification and quantification in complex biological matrices. Fragmentation is typically induced by collision-induced dissociation (CID) in positive ion mode.
The protonated molecule [M+H]⁺ of this compound (C₃₄H₆₉NO₃) has a monoisotopic mass of approximately 540.53 g/mol . Upon fragmentation, it yields several diagnostic product ions. The primary fragmentation pathway involves the cleavage of the amide bond and subsequent dehydrations of the sphinganine backbone.
Key Fragmentation Pathways:
In positive ion mode, collision-induced fragmentation of this compound primarily results in characteristic ions originating from the dihydrosphingosine (sphinganine) backbone.[1] The most abundant and diagnostic fragment ions are observed at m/z 266 and m/z 284.[1][2] These ions are formed through the neutral loss of the fatty acid chain and subsequent dehydration of the sphingoid base.[3]
A precursor ion scan for m/z 266 is a highly selective method for the detection of sphinganine-based ceramides (dihydroceramides).[2]
Table 1: Major Product Ions of [this compound+H]⁺ in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Fragment |
| 540.5 | 284.3 | [Sphinganine - H₂O + H]⁺ |
| 540.5 | 266.3 | [Sphinganine - 2H₂O + H]⁺ |
In negative ion mode, this compound can form chloride adducts, [M+Cl]⁻, which can enhance sensitivity.[4][5] Fragmentation of this adduct can provide complementary structural information.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of this compound from biological samples, such as cultured cells or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound standard (Avanti Polar Lipids or equivalent)
-
Internal Standard (e.g., C17-Dihydroceramide)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Isopropanol, Chloroform, Formic Acid
-
Phosphate Buffered Saline (PBS)
-
Bligh-Dyer extraction reagents[6]
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation (Lipid Extraction):
-
Cell Pellets: Wash 1-5 million cells with ice-cold PBS and centrifuge.
-
Plasma/Serum: Thaw samples on ice.
-
Add a known amount of internal standard (e.g., C17-Dihydroceramide) to each sample.
-
Perform a lipid extraction using the Bligh and Dyer method.[6] Briefly, add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water to the sample.
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for ceramide separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
This compound: 540.5 -> 266.3
-
C17-Dihydroceramide (IS): 554.5 -> 266.3
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific mass spectrometer manufacturer's recommendations to achieve maximal signal intensity for the analyte and internal standard.
-
Collision Energy: Optimize the collision energy for the specific MRM transitions to maximize the abundance of the product ions.[8]
5. Data Analysis and Quantification:
-
Integrate the peak areas for the this compound and the internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the this compound standard spiked with a constant amount of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Signaling and Metabolic Pathways
This compound is a central intermediate in the de novo synthesis of ceramides and other complex sphingolipids.[3][9] It is formed by the acylation of sphinganine by ceramide synthase. Dihydroceramide can then be desaturated to form ceramide, a key signaling molecule involved in apoptosis, cell cycle arrest, and inflammation.[1][5][9]
An accumulation of this compound has been observed in certain cellular stress conditions and is implicated in the regulation of cellular processes.[5]
Diagrams
Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.
Caption: Experimental workflow for this compound quantification.
Caption: De novo ceramide synthesis pathway and its role in apoptosis.
References
- 1. Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 8. Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C16-Dihydroceramide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of C16-dihydroceramide for in vitro assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. For creating concentrated stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[1][2][3][4] Ethanol and DMSO are the most commonly used solvents for cell culture applications.[3][5][6]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in your chosen organic solvent (e.g., 100% ethanol or DMSO).[4][5] It is advisable to warm the solution gently (e.g., at 37°C) and vortex or sonicate to ensure complete dissolution.[2][7][8] To prevent oxidation of the lipid, it is good practice to purge the solvent with an inert gas.[1][9] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation is a common issue when diluting a concentrated organic stock of a lipophilic compound into an aqueous medium.[6][7] Several strategies can prevent this:
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to minimize toxicity and precipitation.[5][6]
-
Stepwise Dilution: Avoid adding the stock solution directly to the full volume of media. A serial dilution approach is recommended. First, pre-dilute the stock into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume.[6]
-
Use of Carrier Proteins: Serum contains proteins like albumin that can help solubilize lipids.[6] If you are using serum-free media, consider adding fatty acid-free bovine serum albumin (BSA) to your media to act as a carrier for the this compound.[2][6][7]
-
Utilize Surfactants: A non-ionic surfactant like Pluronic® F-127 can aid in the dispersion of lipophilic compounds in aqueous solutions.[10][11][12]
-
Specialized Solvent Systems: A mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse ceramides in aqueous solutions.[2][13]
Q4: What are the appropriate experimental controls when using this compound?
A4: To ensure that the observed effects are due to the this compound and not the solvent or delivery method, the following controls are essential:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound.[6][8]
-
Biologically Inactive Analog: this compound itself can be considered a negative control for some signaling pathways that are specifically activated by ceramide (which has a trans double bond that dihydroceramide lacks).[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dilution in media. | The concentration of this compound exceeds its solubility limit in the aqueous medium.[6] | - Reduce the final concentration of this compound.- Use a stepwise dilution method.[6]- Increase the serum concentration in the media if possible.- Add a carrier protein like fatty-acid-free BSA.[2][6] |
| Cells appear stressed or die after treatment. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and causing cytotoxicity.[5][6] | - Ensure the final solvent concentration is at a non-toxic level for your cell line (generally ≤ 0.1%).[5][6]- Run a vehicle control with the same final solvent concentration to confirm its inertness.[8] |
| Inconsistent or no biological effect observed. | - The this compound is not fully dissolved in the stock solution.- The compound has degraded.- Inefficient delivery to the cells. | - Ensure the stock solution is clear with no visible precipitate. Gentle warming and vortexing can help.[7]- Store stock solutions properly at -20°C and avoid multiple freeze-thaw cycles.[6]- Consider using a carrier protein (BSA) or a surfactant (Pluronic® F-127) to improve delivery.[2][10] |
| Media becomes turbid over time. | This could be due to the precipitation of media components, especially in serum-free conditions, or a reaction with the compound.[14] | - Prepare fresh media for each experiment.- If using serum-free media, ensure all components are added in the correct order to prevent salt precipitation.[14] |
Quantitative Data Summary
The solubility of ceramides can vary based on their acyl chain length and the solvent used. The following table summarizes available solubility data for various ceramides, which can serve as a reference for this compound.
| Compound | Solvent | Approximate Solubility |
| C2 Ceramide | Ethanol | ~33 mg/mL[1][9] |
| DMSO | ~20 mg/mL[1][9] | |
| DMF | ~22 mg/mL[1][9] | |
| PBS (pH 7.2) | ~50 µg/mL[1][9] | |
| C6 Ceramide | Ethanol, DMSO, DMF | ~20 mg/mL[15] |
| C24:1 Ceramide | Ethanol | ~3 mg/mL[1][16] |
| DMSO | <20 µg/mL[1][16] | |
| DMF | >5.5 mg/mL[1][16] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1][16] | |
| This compound | Chloroform:Methanol (5:1) | Soluble[4] |
| DMSO | Soluble[4] | |
| Ethanol | Soluble[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous 100% Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of 100% ethanol or DMSO to the vial.
-
Vortex the solution vigorously to dissolve the solid. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution.[7] Ensure the final solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (with or without serum)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 20 µM from a 10 mM stock (a 1:500 dilution):
-
First, dilute the 10 mM stock 1:50 in a small volume of media to get a 200 µM intermediate solution. Add the stock solution dropwise while vortexing the media.
-
Then, add the 200 µM intermediate solution 1:10 to the final volume of your cell culture media.
-
-
Ensure the final concentration of the organic solvent is ≤ 0.1%. For a 1:1000 final dilution of a stock in 100% ethanol, the final ethanol concentration will be 0.1%.[5]
-
Use the prepared media containing this compound immediately for your experiment.
Protocol 3: Using Bovine Serum Albumin (BSA) as a Carrier
Materials:
-
This compound stock solution in ethanol
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Sterile tubes
Procedure:
-
Prepare a solution of fatty acid-free BSA in your buffer of choice (e.g., 0.34 mg/mL in PBS).[2]
-
In a separate sterile glass tube, add the required volume of the this compound ethanolic stock solution.
-
Evaporate the ethanol under a stream of nitrogen gas, followed by placing it under a vacuum for at least one hour to ensure all solvent is removed.[1][2]
-
Redissolve the dried lipid film in a very small volume of ethanol (e.g., 20 µl).[2]
-
While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into the BSA solution.[1][2]
-
The resulting solution containing the this compound-BSA complex is ready to be added to your cell culture medium.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Simplified this compound metabolism and signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Matrix Effects in C16-Dihydroceramide Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry analysis of C16-Dihydroceramide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: The "matrix" consists of all components within a sample excluding the analyte of interest, which in this case is this compound.[1] These additional components, such as proteins, salts, and particularly phospholipids in biological samples, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference is known as the matrix effect and can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), with ion suppression being more common.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4][5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a pure solvent to the response of it spiked into a blank matrix sample that has undergone the full extraction procedure.[1][5] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[5][6]
-
Post-Column Infusion Method: This is a qualitative method used to identify retention time regions where matrix effects are most pronounced.[4][5][7] A constant flow of a this compound standard is infused into the mass spectrometer after the LC column. A blank, extracted sample is then injected onto the column. Any fluctuation (dip or rise) in the constant signal of the infused standard indicates at which point during the chromatographic run co-eluting matrix components are causing ion suppression or enhancement.[4][5]
Q3: What are the primary causes of matrix effects in lipidomics, specifically for this compound analysis?
A3: In lipidomics, particularly when analyzing samples from biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[2][8][9] Phospholipids are abundant in cell membranes and often co-extract with analytes like this compound.[8] They can co-elute from the LC column and compete with the analyte for ionization in the ESI source, typically leading to ion suppression.[6][8] Other endogenous components like proteins, salts, and metabolites can also contribute to matrix effects.[9]
Q4: Can changing the ionization mode reduce matrix effects?
A4: Yes, switching the ionization polarity can sometimes mitigate matrix effects. Several studies have shown that negative ionization mode may be less susceptible to matrix effects because fewer matrix components tend to ionize in negative mode compared to positive mode.[7] If the analyte of interest, like this compound, can be ionized in negative mode, this can be a viable strategy to reduce interference.[10]
Q5: Is it possible to completely eliminate matrix effects?
A5: While completely eliminating matrix effects is often not possible, especially in complex biological samples, there are numerous strategies to significantly reduce or compensate for them.[4] These strategies involve optimizing sample preparation, chromatography, and MS conditions, as well as employing specific calibration techniques.[4][7][11]
Troubleshooting Guide
Problem 1: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.[8][12]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Use the post-column infusion method to visualize the regions of ion suppression in your chromatogram.[4][5]
-
Optimize Chromatography: Adjust the LC gradient to separate the this compound peak from the suppression zones.[4][5]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids.[1][2][13]
-
Sample Dilution: A simple first step is to dilute the sample extract.[5][7] This can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the instrument's limit of detection.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal suppression.[4][14]
-
Problem 2: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Variable matrix effects across different samples and batches.[4]
-
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects and improve reproducibility.[4][14] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[4][15] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix.[4][7] While effective, this method is more labor-intensive.[16]
-
Thorough Sample Cleanup: Employ advanced sample preparation techniques like mixed-mode SPE to produce cleaner extracts and reduce the variability of matrix components.[2]
-
Problem 3: Gradual decrease in signal intensity and increase in backpressure over a sequence of injections.
-
Possible Cause: Accumulation of non-volatile matrix components, like phospholipids, on the analytical column and in the MS source.[8][17]
-
Troubleshooting Steps:
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the parts of the run where highly interfering matrix components elute, preventing them from entering the mass spectrometer.[7]
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run, using a strong organic solvent to remove strongly retained matrix components.[17]
-
Enhanced Sample Preparation: Utilize phospholipid removal plates or cartridges (e.g., HybridSPE) to specifically target and remove these problematic compounds before injection.[8]
-
Regular Instrument Maintenance: Perform regular cleaning of the ion source to remove accumulated residues.[12]
-
Quantitative Data Summary
The following tables summarize the effectiveness of various strategies in mitigating matrix effects, based on general findings in mass spectrometry-based bioanalysis.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Potential for Ion Suppression |
| Protein Precipitation (PPT) | High | Low | High[2][13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate[2][13] |
| Solid-Phase Extraction (SPE) | High | High | Low[2][13] |
| HybridSPE-Phospholipid | High | Very High | Very Low[8] |
Table 2: Overview of Calibration Strategies to Compensate for Matrix Effects
| Calibration Strategy | Principle | Advantages | Disadvantages |
| External Calibration (in solvent) | Standards prepared in a neat solvent. | Simple and quick. | Does not account for matrix effects.[4] |
| Matrix-Matched Calibration | Standards prepared in a blank matrix. | Compensates for matrix effects.[4][15] | Requires a suitable blank matrix; can be labor-intensive.[4][15] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples and standards. | Considered the "gold standard"; effectively corrects for matrix effects and extraction variability.[4][14] | Can be expensive; SIL-IS may not be available for all analytes.[4] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample. | Corrects for matrix effects specific to each sample.[7] | Time-consuming and requires more sample volume.[16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of the matrix effect percentage.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma from a control subject) through your entire sample preparation workflow. In the final step, spike the this compound standard into the extracted matrix to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into a blank matrix sample at the beginning of the workflow, before any extraction steps. Process this sample through the entire workflow.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
This calculation determines the efficiency of your extraction process.
-
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application and SPE sorbent (e.g., C18).
-
Internal Standard Addition: To 100 µL of plasma, add the stable isotope-labeled this compound internal standard.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry-Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A decision-making workflow for identifying and overcoming matrix effects.
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. ovid.com [ovid.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. caymanchem.com [caymanchem.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Optimizing chromatographic separation of C16-Dihydroceramide from its isomers
Technical Support Center: Chromatographic Separation of C16-Dihydroceramide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the chromatographic separation of this compound from its isomers. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and its common isomer, C16-Ceramide?
A: this compound (Cer[d18:0/16:0]) and C16-Ceramide (Cer[d18:1/16:0]) are structurally very similar. The only distinction is the presence of a trans double bond between carbons 4 and 5 of the sphingoid base in C16-Ceramide, which is absent in the saturated backbone of this compound.[1] This subtle difference is the primary reason for the difficulty in their chromatographic separation.
Q2: Why is separating these two molecules so challenging?
A: The separation is difficult due to their nearly identical physicochemical properties:
-
Polarity: The absence of a double bond makes this compound slightly more available for interactions with polar stationary phases compared to C16-Ceramide. However, this difference is minimal.
-
Hydrophobicity: Both molecules are highly hydrophobic due to their long acyl chains, causing them to behave similarly in reversed-phase systems.
-
Mass: They have a very small mass difference (2 Da), with C16-Ceramide having a precursor ion [M+H]⁺ at m/z 538 and this compound at m/z 540.[1] This makes mass spectrometry essential for confident identification.
Q3: Which chromatography mode is better for this separation: Normal-Phase (NP) or Reversed-Phase (RP)?
A: Both modes can be used, but they offer different advantages. Normal-Phase HPLC is generally superior for resolving this compound from C16-Ceramide. [1] The polar stationary phase in NP-HPLC can better exploit the subtle difference in polarity between the saturated and unsaturated sphingoid backbones.[1] Reversed-phase is excellent for separating ceramides by their acyl chain length but often struggles to resolve the dihydro/ceramide pair of the same chain length.[2][3]
Troubleshooting Guides
Issue: Poor or no separation of this compound and C16-Ceramide in Reversed-Phase HPLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Selectivity | Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) or use a different column chemistry (e.g., a Phenyl-Hexyl or Diphenyl column instead of C18).[4][5] | Altered selectivity may improve the resolution between the two isomers. |
| Poor Efficiency (Broad Peaks) | Decrease the column particle size (e.g., move from 5 µm to sub-2 µm particles) or increase the column temperature (e.g., to 40-60°C).[5][6] | Sharper peaks lead to better resolution of closely eluting compounds.[5] |
| Inadequate Retention | Decrease the percentage of the organic solvent in the mobile phase to increase the retention factor (k). A longer retention time often provides more opportunity for separation.[5] | Increased retention and potentially improved resolution. |
| Co-elution | Switch to a Normal-Phase HPLC method. This is the most effective solution when RP-HPLC fails to resolve these specific isomers.[1] | Baseline or near-baseline separation of the dihydro and ceramide species.[1] |
Issue: Peak tailing or poor peak shape in Normal-Phase HPLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Add a mobile phase modifier. Small amounts of triethylamine and formic acid can be added to the mobile phase to mask active sites on the silica stationary phase.[7] | Improved, more symmetrical peak shape for phytosphingosine and related compounds.[7] |
| Water Content | Ensure mobile phase solvents are dry. Water is a very strong solvent in NP-HPLC and its presence, even in trace amounts, can drastically affect retention times and peak shape. | More consistent retention times and sharper peaks. |
| Sample Solvent Mismatch | Reconstitute the dried lipid extract in a solvent that is as non-polar as the initial mobile phase (e.g., hexane or isooctane). | Prevents peak distortion and splitting caused by injecting a solvent much stronger than the mobile phase. |
Data Presentation
Table 1: Comparison of Chromatographic Modes for this compound Separation
| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
| Primary Separation Principle | Polarity | Hydrophobicity |
| Stationary Phase | Polar (e.g., Silica, Diol) | Non-polar (e.g., C18, C8, Phenyl) |
| Mobile Phase | Non-polar (e.g., Hexane/Iso-octane, Ethyl Acetate, Chloroform)[1] | Polar (e.g., Water, Acetonitrile, Methanol)[4] |
| Resolution of C16-DH-Cer/Cer | Excellent. Can achieve baseline or near-baseline separation.[1] | Poor to Moderate. Isomers often co-elute or are poorly resolved.[2] |
| Resolution by Acyl Chain | Moderate. Longer chains may elute slightly earlier.[1] | Excellent. Primary mode for separating ceramides by chain length (C16, C18, C24, etc.).[2][3] |
| Compatibility with MS | Requires APCI or specialized ESI sources; not directly compatible with standard ESI.[7] | Highly compatible with ESI-MS. |
Table 2: Typical Chromatographic and Mass Spectrometry Parameters
| Parameter | Value / Setting | Reference |
| NP-HPLC Retention Time | C16-Ceramide elutes ~2.5 minutes earlier than this compound on a silica column. | [1] |
| Precursor Ion [M+H]⁺ (C16-Ceramide) | m/z 538.4 | [1][8][9] |
| Precursor Ion [M+H]⁺ (this compound) | m/z 540.4 | [1] |
| Common Product Ion (MRM) | m/z 264.2 / 264.3 (loss of fatty acid and water) | [4][8][9] |
| Collision Energy (Typical) | 26 - 33 V | [1][4] |
Experimental Protocols
Protocol 1: NP-HPLC-APCI-MS for Isomer Resolution
(Adapted from methodologies demonstrating successful separation of ceramide and dihydroceramide)[1]
-
Sample Preparation: Perform lipid extraction from cells or tissue using a Bligh and Dyer method.[1] Evaporate the final organic phase to dryness under nitrogen and reconstitute in isooctane or the initial mobile phase.
-
HPLC System & Column:
-
Column: Iatrobead silica column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Iso-octane
-
Mobile Phase B: Ethyl acetate
-
Gradient: Utilize a gradient elution starting with a high percentage of iso-octane.
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry (APCI-MS):
Protocol 2: RP-HPLC-ESI-MS/MS for General Quantification
(Adapted from common methods for ceramide quantification)[4][11]
-
Sample Preparation: Spike sample with a non-endogenous internal standard (e.g., C17-Ceramide).[11] Perform lipid extraction. Evaporate the organic extract and reconstitute in the initial mobile phase.
-
HPLC System & Column:
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Optimize source parameters (capillary voltage, gas flow, temperature) and collision energy for maximum signal intensity.[11]
-
References
- 1. rug.nl [rug.nl]
- 2. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Artifacts in C16-Dihydroceramide measurements due to solvent choice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the measurement of C16-Dihydroceramide, with a specific focus on artifacts arising from solvent choice during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of artifacts in this compound measurements related to solvent selection?
A1: Artifacts in this compound measurements often stem from the choice of solvents used during sample extraction and preparation. Key causes include incomplete extraction, co-extraction of interfering substances, and chemical modification of the analyte. The polarity of the solvent system is a critical factor; for instance, using overly polar solvents can result in poor recovery of nonpolar lipids like ceramides and dihydroceramides.[1] Conversely, a solvent system that is too nonpolar may not efficiently disrupt cell membranes to release these lipids.
Q2: Can the extraction solvent chemically alter this compound?
A2: Yes, certain solvents or contaminants within them can react with analytes like this compound.[2] For example, the use of alcohols like methanol in the extraction process can potentially lead to the formation of esters or other derivatives, especially in the presence of acidic or basic contaminants.[2] It is crucial to use high-purity solvents to minimize the risk of such artifact formation.[3]
Q3: How does solvent choice impact the ionization efficiency of this compound in mass spectrometry?
A3: The solvent composition of the final extract, which is injected into the mass spectrometer, significantly influences ionization efficiency.[4][5] For electrospray ionization (ESI), the presence of certain solvents can either enhance or suppress the signal. For instance, the use of additives like formic acid or ammonium formate in the mobile phase can improve the protonation of ceramides and dihydroceramides, leading to better signal intensity in positive ion mode.[5][6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Cause: The solvent system used for extraction is not optimal for this compound.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: this compound is a relatively nonpolar lipid. Ensure your extraction method utilizes a solvent system capable of efficiently solubilizing it. The Bligh and Dyer method, which uses a chloroform:methanol:water mixture, is a commonly used and effective technique for total lipid extraction.[3][7]
-
Consider a One-Phase vs. Two-Phase Extraction: While one-phase extractions using solvents like methanol or isopropanol are simpler, they may lead to incomplete recovery of less polar lipids like ceramides.[1] A two-phase extraction, such as the Folch or Bligh and Dyer methods, generally provides better recovery for a broader range of lipids.[7][8]
-
Optimize Solvent-to-Sample Ratio: Increasing the volume of the extraction solvent relative to the sample can improve recovery.[1] A common starting point is a 4:1 (v/v) ratio of precipitation solvent to plasma.[9]
-
Ensure Thorough Homogenization: Vigorous vortexing or sonication after adding the extraction solvent is crucial to ensure complete disruption of cell membranes and efficient lipid extraction.[9]
Issue 2: High Variability in this compound Measurements
Possible Cause: Inconsistent phase separation or sample handling during extraction.
Troubleshooting Steps:
-
Precise Solvent Ratios: For two-phase extractions (e.g., Bligh and Dyer), the precise ratio of chloroform, methanol, and water is critical for achieving clean phase separation.[7] Inaccurate ratios can lead to the loss of lipids into the incorrect phase or the formation of an emulsion.
-
Controlled Temperature: Performing extractions at low temperatures (e.g., on ice or at 4°C) can help to minimize enzymatic degradation of lipids and improve protein precipitation.[9][10]
-
Use of Internal Standards: The addition of a non-naturally occurring internal standard, such as C17-Dihydroceramide, at the beginning of the extraction process can help to correct for variability in extraction efficiency and sample loss.[9][11]
Experimental Protocols
Protocol 1: Bligh and Dyer Lipid Extraction Method
This method is suitable for the total lipid extraction from tissues or cells.[5][7]
-
Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly to ensure mixing.
-
Centrifuge the sample to separate the phases. The lower organic phase will contain the lipids, including this compound.
-
Carefully collect the lower organic phase.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol for LC-MS analysis).[12]
Protocol 2: Folch Lipid Extraction Method
This is another widely used method for total lipid extraction.[7]
-
Homogenize the tissue sample in a 2:1 chloroform:methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample.[7]
-
Shake the mixture at room temperature for 15-20 minutes.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Wash the liquid phase with 0.2 volumes of water or a 0.9% NaCl solution.[7]
-
After phase separation, the lower chloroform phase containing the lipids is collected.
-
The solvent is then evaporated, and the lipid extract is ready for further analysis.
Quantitative Data Summary
Table 1: Impact of One-Phase Extraction Solvent on Lipid Recovery
| Solvent | Lysophosphatidylcholine (LPC) Recovery (%) | Phosphatidylcholine (PC) Recovery (%) | Ceramide (Cer) Recovery (%) | Triglyceride (TG) Recovery (%) |
| 1-Butanol:Methanol (3:1) | ~100 | ~100 | ~100 | ~100 |
| Isopropanol (IPA) | ~100 | ~100 | ~90 | ~80 |
| Methanol (MeOH) | ~100 | ~80 | <60 | <5 |
| Acetonitrile (ACN) | ~100 | <25 | <20 | <5 |
Data adapted from a study on human plasma samples, showcasing the lower recovery of less polar lipids like ceramides and triglycerides with more polar one-phase extraction solvents.[1]
Visualizations
Caption: A typical experimental workflow for the extraction and quantification of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
Caption: Simplified pathway showing the synthesis of this compound and its conversion to C16-Ceramide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Enhancing the ionization efficiency of C16-Dihydroceramide in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the ionization efficiency of C16-Dihydroceramide (N-palmitoyl-sphinganine) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound by ESI-MS?
A1: this compound, like other ceramides, can present several analytical challenges in ESI-MS. Due to its molecular structure, it often exhibits low ionization efficiency. Key issues include a tendency to form multiple adducts, which can dilute the signal of interest, and susceptibility to in-source dehydration or fragmentation, which reduces the abundance of the intact molecular ion.[1][2] Furthermore, complex biological samples can cause ion suppression, further diminishing signal intensity.[3][4]
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: Both positive and negative ion modes can be used, but the choice depends on the analytical goal.
-
Positive Ion Mode (+ESI): This mode is generally preferred for achieving the highest sensitivity, especially when using additives to promote the formation of specific adducts like [M+H]+ or [M+Li]+.[5][6] Lithium adduction, in particular, is highly effective for enhancing signal and providing structurally informative fragments in MS/MS experiments.[5][7]
-
Negative Ion Mode (-ESI): This mode can also be effective. While proton abstraction [M-H]- can be challenging, the formation of chloride adducts [M+Cl]- has been shown to increase assay sensitivity for dihydroceramides by 10- to 50-fold in flow infusion ESI.[8][9] However, the presence of chloride ions can also suppress the desired deprotonated molecular ion.[1]
Q3: What are the most common adducts observed for this compound, and how can I control their formation?
A3: this compound (Monoisotopic Mass: ~540.54 g/mol ) commonly forms several adducts. The most prevalent are protonated molecules ([M+H]+), sodium adducts ([M+Na]+), and potassium adducts ([M+K]+).[2] The presence of multiple adducts splits the total ion current for the analyte, reducing the intensity of any single species and complicating quantification.[2]
To control adduct formation, you can add a specific salt or acid to the mobile phase to promote the formation of a single, desired adduct. For example, adding a small amount of lithium salt will consolidate the signal into the [M+Li]+ ion, significantly improving sensitivity and simplifying the mass spectrum.[6][10]
Troubleshooting Guide
Problem: I am seeing a very low or no signal for my this compound standard.
This is a common issue that can typically be resolved by systematically checking the sample, the liquid chromatography (LC) system, and the mass spectrometer (MS).[3][11]
Solution Workflow:
Caption: Troubleshooting decision tree for low this compound signal.
Problem: My signal is inconsistent, and I see multiple peaks for my analyte (e.g., [M+H]+, [M+Na]+, [M+K]+).
This issue stems from uncontrolled adduct formation, often due to trace amounts of sodium and potassium salts in the sample, vials, or mobile phase.
Solution:
-
Promote a Single Adduct: The most effective strategy is to add a modifier to your mobile phase to drive the formation of a single, dominant adduct. Adding a lithium salt (e.g., lithium acetate or formate) is highly recommended for ceramides as they have a high affinity for Li+, consolidating the signal into the [M+Li]+ ion.[5][12]
-
Use Additives: If protonation is desired, the addition of formic acid or acetic acid can enhance the [M+H]+ signal.[13][14]
-
High-Purity Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background salt contamination.
Problem: I suspect in-source fragmentation or dehydration is reducing my molecular ion signal.
Ceramides contain hydroxyl groups, making them susceptible to neutral loss of water (dehydration) in the ESI source, especially at high temperatures.[1][15] This leads to a decreased signal for the intact molecule.
Solution:
-
Optimize Source Temperature: Systematically lower the ion transfer tube or capillary temperature in increments of 25 °C.[16] Lower temperatures provide gentler ionization conditions, reducing the likelihood of dehydration.[17]
-
Adjust Voltages: Tune the fragmentor or skimmer voltage. Higher voltages can increase collisions and induce fragmentation. Reduce these voltages to find a balance between efficient ion transmission and minimal fragmentation.[16]
-
Gas Flow Rates: Optimize sheath and auxiliary gas flow rates. While higher gas flows can aid desolvation, excessively high settings can also contribute to fragmentation.[18]
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization for Adduct Formation
This protocol details a systematic approach to select the best mobile phase modifier for enhancing this compound signal in positive ion mode.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol:Chloroform 2:1). Dilute to a working concentration of 1 µg/mL in 80:20 Methanol:Water.
-
Prepare Mobile Phase Modifiers: Prepare four different mobile phase compositions. Use a base solvent system of Acetonitrile:Water or Methanol:Water appropriate for your chromatography.
-
A: Base solvent + 0.1% Formic Acid
-
B: Base solvent + 5 mM Ammonium Formate
-
C: Base solvent + 5 mM Ammonium Acetate
-
D: Base solvent + 1 mM Lithium Acetate
-
-
Analysis: Using direct infusion or a simple isocratic LC method, inject the this compound working solution with each mobile phase.
-
Data Acquisition: Acquire full scan mass spectra for each run, ensuring the scan range covers the expected m/z for [M+H]+, [M+NH4]+, and [M+Li]+.
-
Evaluation: Compare the absolute intensity and signal-to-noise ratio of the most abundant this compound ion for each condition to determine the optimal mobile phase.
Data Summary: Common Mobile Phase Additives
The choice of additive significantly impacts which ionic species is dominant.
| Additive | Typical Concentration | Ionization Mode | Primary Ion Formed | Notes |
| Formic Acid | 0.1 - 0.2% | Positive (+ESI) | [M+H]+ | Improves protonation and peak shape.[14] |
| Ammonium Formate | 5 - 10 mM | Positive (+ESI) | [M+H]+, [M+NH4]+ | Common buffer for reverse-phase LC-MS.[13][19] |
| Ammonium Acetate | 5 - 10 mM | Positive (+ESI) | [M+H]+, [M+NH4]+ | Useful for HILIC separations.[20] |
| Lithium Salts (e.g., LiOAc) | 1 - 5 mM | Positive (+ESI) | [M+Li]+ | Highly effective for ceramides; consolidates signal into a single adduct.[5][10] |
| Chloride Source | Trace | Negative (-ESI) | [M+Cl]- | Can significantly enhance signal in negative mode but may require optimization.[8] |
Visualizations
Workflow for ESI-MS Method Optimization
Caption: General workflow for optimizing an LC-MS method for this compound.
Adduct Formation in the ESI Source
Caption: Formation of common adducts with this compound in the ESI source.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Mass Spectrometry Analysis of Polyisoprenoids Alcohols and Carotenoids via ESI(Li+)-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. lcms.cz [lcms.cz]
Minimizing background noise in fluorescent detection of C16-Dihydroceramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize the fluorescent detection of C16-Dihydroceramide and its analogs (often labeled with fluorophores like NBD).
Troubleshooting Guides
High background fluorescence can obscure the specific signal from your this compound probe, leading to poor signal-to-noise ratios and difficulty in data interpretation. This guide addresses common causes of high background and provides systematic solutions.
Issue 1: High Background Fluorescence Across the Entire Sample
If you observe high and non-specific fluorescence throughout your sample, including areas without cells, the issue likely stems from the probe or the imaging medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound Probe | 1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a specific signal. For similar NBD-ceramide probes, concentrations are ideally kept below 5 µM[1].2. Thorough Washing: Increase the number and duration of washing steps after probe incubation to remove residual unbound probe from the coverslip and medium[1][2]. | Reduced background fluorescence in the medium and on the coverslip. |
| Autofluorescence from Media/Reagents | 1. Use Phenol Red-Free Medium: Phenol red is a significant source of background fluorescence. Switch to a phenol red-free formulation for imaging[3].2. Use Riboflavin-Free Medium: Riboflavin can also contribute to autofluorescence. If possible, use a riboflavin-free imaging medium[3].3. Use High-Purity Reagents: Ensure all buffers and solutions are made with high-purity water and analytical-grade reagents to avoid fluorescent contaminants[4]. | A darker background, improving the visibility of the specific signal. |
| Serum-Induced Background | 1. Reduce Serum Concentration: If imaging in serum-containing media, try reducing the serum percentage or switching to a serum-free medium for the imaging period[1]. | Decreased non-specific fluorescence contributed by serum components. |
Issue 2: High Background Fluorescence Associated with Cells
When the background signal is primarily localized to the cells but appears non-specific or obscures the target organelle (e.g., Golgi), the problem may be related to probe internalization, cellular autofluorescence, or non-specific binding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Membrane Staining | 1. Implement a "Back-Exchange" Protocol: After staining, incubate cells with a solution containing fatty acid-free Bovine Serum Albumin (BSA) to help remove excess probe from the plasma membrane[1][2]. A typical protocol involves a 30-minute incubation at 37°C with BSA-containing medium. | A clearer distinction between the signal from the target organelle and the plasma membrane. |
| Cellular Autofluorescence | 1. Use an Unstained Control: Always include an unstained sample to determine the intrinsic autofluorescence of your cells[5].2. Choose Red-Shifted Probes: Cellular autofluorescence is more prominent in the blue and green spectral regions. If possible, use probes that excite and emit in the red or near-infrared range (>650 nm) to minimize this interference[4][6][7][8]. | Better discrimination between the probe's signal and the cell's natural fluorescence. |
| Probe Aggregation | 1. Proper Probe Preparation: Ensure the fluorescent ceramide is properly complexed with BSA before adding it to the cells. This prevents the formation of micelles that can lead to non-specific uptake and aggregation[9]. | More uniform and specific staining of the target structure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining?
A1: The optimal concentration can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to find the lowest concentration that gives a specific signal with minimal background. For NBD C6-ceramide, a commonly used analog, concentrations are typically kept below 5 µM[1].
Q2: How can I be sure the signal I'm seeing is from the Golgi apparatus?
A2: this compound and its fluorescent analogs are known to accumulate in the Golgi apparatus where they are metabolized into sphingomyelin and glucosylceramide[9][10][11]. To confirm Golgi localization, you can co-stain with a known Golgi marker. Additionally, proper experimental protocols, including incubation times and temperatures (e.g., a 30-minute incubation at 4°C followed by a 30-minute chase at 37°C), are designed to facilitate transport to the Golgi[1].
Q3: My signal is weak, and increasing the probe concentration just increases the background. What should I do?
A3: Instead of increasing the probe concentration, which can worsen background issues, try optimizing other parameters. Ensure you are using an appropriate filter set on your microscope for your specific fluorophore. You can also try to optimize the incubation time and temperature to enhance specific uptake and localization[1]. If the signal is still weak, consider using a brighter, more photostable fluorescent probe if available.
Q4: Can I use fixed cells for this compound staining?
A4: Yes, fluorescent ceramide analogs can be used to stain the Golgi apparatus in aldehyde-fixed cells[9][11]. After fixation and permeabilization, you can incubate the cells with the BSA-complexed fluorescent ceramide. A back-exchange step with BSA is also recommended for fixed cells to reduce non-specific binding[11].
Q5: What are the key steps in a typical this compound staining protocol for live cells?
A5: A standard protocol involves:
-
Preparation of the Staining Solution: Complexing the this compound analog with fatty acid-free BSA.
-
Cell Labeling: Incubating the live cells with the staining solution, often for 30 minutes at 4°C.
-
Chase Period: Washing the cells and incubating them in fresh medium for a "chase" period, typically 30 minutes at 37°C, to allow for transport to the Golgi.
-
Back-Exchange (Optional but Recommended): Incubating with a BSA solution to remove probe from the plasma membrane.
-
Imaging: Observing the cells in a phenol red-free imaging medium.
Experimental Protocols
Protocol 1: Live-Cell Staining of the Golgi Apparatus with NBD C6-Ceramide
This protocol is adapted for staining the Golgi apparatus in live cultured cells.
-
Reagent Preparation:
-
Prepare a 100X stock solution of NBD C6-Ceramide (e.g., 1 mM in DMSO)[9][10].
-
Prepare a fatty acid-free BSA solution (e.g., 0.34 mg/mL in PBS)[10].
-
To prepare the NBD C6-Ceramide/BSA complex, dry down an aliquot of the stock solution under nitrogen gas and resuspend it in ethanol. Add this to the BSA solution while vortexing[10]. The final working concentration should be determined by titration, but a starting point of 5 µM is common.
-
-
Cell Plating:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.
-
-
Staining Procedure:
-
Remove the culture medium and wash the cells once with pre-warmed, serum-free medium.
-
Add the NBD C6-Ceramide/BSA complex diluted in serum-free medium to the cells.
-
Incubate at 4°C for 30 minutes[1].
-
Remove the staining solution and wash the cells twice with cold, serum-free medium.
-
Add fresh, pre-warmed complete culture medium and incubate at 37°C for 30 minutes (the "chase" period)[1].
-
-
Back-Exchange:
-
Remove the medium and add a solution of fatty acid-free BSA in medium.
-
Incubate at 37°C for 30 minutes.
-
-
Imaging:
-
Replace the BSA solution with a phenol red-free imaging medium.
-
Image the cells using a fluorescence microscope with a suitable filter set for NBD (e.g., FITC filter set)[9].
-
Visualizations
Caption: A typical experimental workflow for live-cell staining with a fluorescent ceramide analog.
Caption: A decision tree for troubleshooting high background noise in fluorescent ceramide detection.
Caption: Simplified de novo sphingolipid biosynthesis pathway highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Dichotomous Roles of C16-Dihydroceramide and Its Phosphorylated Counterpart in Cellular Signaling
A Comparative Guide for Researchers
In the intricate world of lipid signaling, the structural difference of a single phosphate group can dramatically alter the biological function of a molecule, transforming it from a potential harbinger of cell death to a potent pro-survival factor. This guide provides a comprehensive comparison of C16-Dihydroceramide and its phosphorylated form, this compound-1-Phosphate (C16-C1P), offering researchers, scientists, and drug development professionals a detailed overview of their opposing effects on critical cellular processes. This analysis is supported by experimental data and detailed methodologies for key assays.
At a Glance: A Tale of Two Sphingolipids
This compound and C16-C1P are structurally similar sphingolipids, yet they occupy opposite ends of the spectrum in regulating cell fate. This compound is largely considered an antagonist of its pro-apoptotic counterpart, ceramide, and has been shown to induce autophagy. In stark contrast, the addition of a phosphate group at the 1-position to create C16-C1P endows the molecule with pro-survival and pro-inflammatory properties.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and C16-C1P on key cellular processes. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various studies, which may have different experimental conditions.
| Parameter | This compound | This compound-1-Phosphate | Reference Cell Line(s) |
| Apoptosis/Cell Survival | |||
| Inhibition of Ceramide-Induced Mitochondrial Outer Membrane Permeabilization | ~51% inhibition | Not Applicable (Pro-survival) | Isolated Rat Liver Mitochondria |
| Cell Viability | Can lead to cytotoxic autophagy | Promotes cell survival | Various Cancer Cell Lines |
| Autophagy | |||
| LC3-II/LC3-I Ratio | Significant Increase | No significant effect reported | Glioblastoma cells |
| Inflammatory Signaling | |||
| NF-κB Activation | No significant effect reported | Significant Increase | Macrophages, Airway Epithelial Cells |
Key Cellular Effects: A Deeper Dive
The Anti-Apoptotic and Pro-Autophagic Role of this compound
This compound is a key intermediate in the de novo synthesis of ceramides. While ceramides are well-established inducers of apoptosis, this compound has been shown to counteract this effect. A primary mechanism for this is its ability to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. By preventing the release of pro-apoptotic factors from the mitochondria, this compound promotes cell survival.
Furthermore, an accumulation of dihydroceramides, including the C16 species, has been linked to the induction of autophagy, a cellular process of self-digestion that can be either a survival mechanism or a pathway to cell death. This induction is often associated with the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.
The Pro-Survival and Pro-Inflammatory Functions of this compound-1-Phosphate
The phosphorylation of this compound to C16-C1P by ceramide kinase (CerK) dramatically shifts its biological activity towards cell survival and inflammation. C16-C1P has been demonstrated to be a potent activator of the PI3-K/PKB (Akt)/NF-κB signaling cascade[1]. This pathway is central to promoting cell survival by upregulating the expression of anti-apoptotic proteins.
The activation of NF-κB by C16-C1P also underscores its role in inflammation. NF-κB is a master regulator of inflammatory responses, and its activation by C16-C1P can lead to the production of pro-inflammatory cytokines and other inflammatory mediators.
Signaling Pathways and Experimental Workflows
To visually represent the distinct roles of these two molecules, the following diagrams illustrate their primary signaling pathways and a general experimental workflow for their comparative analysis.
Figure 1. Signaling pathways of this compound.
Figure 2. Signaling pathway of C16-C1P.
Figure 3. Workflow for comparing effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: Cell Treatment with this compound and C16-C1P
Objective: To deliver this compound or C16-C1P to cultured cells for the assessment of their biological effects.
Materials:
-
This compound or this compound-1-Phosphate (powder)
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
For this compound: Dissolve in 100% ethanol to make a 10-20 mM stock solution. Gentle warming at 37°C may be required.
-
For C16-C1P: Due to its amphipathic nature, complexing with BSA is recommended for cellular delivery. Prepare a stock solution by dissolving in an appropriate solvent (e.g., ethanol) and then complexing with a fatty acid-free BSA solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Ensure the final concentration of the solvent (e.g., ethanol) is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow.
-
Replace the existing medium with the medium containing the lipid of interest or a vehicle control.
-
Incubate for the desired time points before proceeding with downstream analyses.
-
Protocol 2: Western Blot for Autophagy Marker LC3
Objective: To assess the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels (15% or gradient)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
Objective: To determine the DNA-binding activity of NF-κB as a measure of its activation.
Materials:
-
Nuclear extraction buffers
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radioactive labeling) or non-radioactive labeling kit
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Gel loading buffer
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and control cells.
-
Probe Labeling: Label the NF-κB oligonucleotide probe.
-
Binding Reaction:
-
Incubate the nuclear extracts with the labeled probe in the presence of poly(dI-dC) and binding buffer.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, follow the manufacturer's detection protocol.
-
-
Analysis: An increase in the shifted band corresponding to the NF-κB-DNA complex indicates increased NF-κB activation.
Protocol 4: Lipid Extraction and LC-MS/MS Analysis
Objective: To quantify the intracellular levels of this compound and C16-C1P.
Materials:
-
Internal standards for this compound and C16-C1P
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Harvest cells and add an organic solvent mixture containing internal standards.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable column (e.g., C18 reverse-phase).
-
Detect and quantify the lipids using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Normalize the abundance of the target lipids to the internal standards and the total protein or cell number.
Conclusion
The opposing biological activities of this compound and this compound-1-Phosphate highlight the critical role of phosphorylation in modulating sphingolipid signaling. While this compound acts as a brake on apoptosis and an initiator of autophagy, its phosphorylated form, C16-C1P, functions as a potent pro-survival and pro-inflammatory molecule. Understanding these dichotomous roles and the signaling pathways they govern is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate functions of these fascinating lipid molecules.
References
C16-Dihydroceramide in Healthy and Diseased Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C16-dihydroceramide levels in healthy versus diseased tissue samples, supported by experimental data. Dihydroceramides are immediate precursors to ceramides, a class of bioactive sphingolipids implicated in a range of cellular processes, including apoptosis, cell proliferation, and inflammation. The accumulation of specific ceramide species, including those derived from this compound, has been linked to the pathophysiology of various diseases.
Quantitative Comparison of C16-Ceramide Levels
The following table summarizes findings from studies comparing C16-ceramide levels—the direct product of this compound desaturation—in diseased and healthy tissues. While direct quantification of this compound is less commonly reported in comparative studies, the levels of C16-ceramide serve as a crucial indicator of the activity of the de novo sphingolipid synthesis pathway.
| Disease State | Tissue Type | Observation in Diseased Tissue | Fold Change/Significance | Reference |
| Breast Cancer | Malignant Breast Tumor | Significantly elevated levels compared to normal and benign tissue. | Average 12-fold increase in total ceramides in malignant vs. normal tissue. | [1] |
| Metabolic Disease (Obesity) | Adipose Tissue | Elevated levels in individuals with obesity. | - | [2] |
| Metabolic Disease (Type 2 Diabetes) | Liver, Subcutaneous Adipose Tissue | Elevated hepatic C16-ceramide levels in high-fat diet-fed mice. | - | [3] |
| Cardiovascular Disease | Myocardium | Elevated in samples from patients with advanced heart failure. | - | [3] |
| Neurodegenerative Diseases | Brain | Elevated levels in brains from patients with Alzheimer's disease and other neuropathologies. | - | [4] |
| COVID-19 | Serum | Progressively increased levels in severe and critical patients compared to mild cases. | - | [5] |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's role, it is crucial to visualize its position in the de novo sphingolipid synthesis pathway and the general workflow for its quantification.
Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.
Caption: General experimental workflow for ceramide quantification in tissue.
Experimental Protocols
The accurate quantification of this compound and other sphingolipids from tissue samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Tissue Sample Preparation and Homogenization
-
Tissue Collection: Excise tissue samples from healthy and diseased subjects and immediately snap-freeze them in liquid nitrogen to halt metabolic processes. Store samples at -80°C until analysis.
-
Homogenization: On ice, weigh a small piece of frozen tissue (typically 10-50 mg).[6] The tissue is then homogenized in a suitable buffer, such as ice-cold phosphate-buffered saline (PBS), using a mechanical homogenizer (e.g., bead beater or Dounce homogenizer).[6]
Lipid Extraction
A common and effective method for extracting lipids from the tissue homogenate is the Bligh and Dyer method.[7]
-
Solvent Addition: To the tissue homogenate, add a mixture of chloroform and methanol. A non-naturally occurring odd-chain ceramide (e.g., C17-ceramide) is often added as an internal standard to account for extraction efficiency and instrument variability.[7]
-
Phase Separation: After vigorous mixing, add chloroform and water to induce phase separation.
-
Collection: Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipid phase is dried under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column. This separates the different lipid species based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization source.[7]
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the target lipid, e.g., this compound) and a specific product ion (a characteristic fragment of the target lipid) for highly specific and sensitive quantification. Calibration curves are generated using synthetic standards of known concentrations to quantify the absolute amount of this compound in the samples.[7]
Conclusion
The available evidence consistently points towards an upregulation of the de novo sphingolipid synthesis pathway, leading to elevated levels of C16-ceramide in a variety of diseased tissues, including cancerous, metabolic, cardiovascular, and neurodegenerative conditions. While direct comparative quantification of this compound is a developing area of research, its position as the immediate precursor to C16-ceramide strongly implicates it in the pathophysiology of these diseases. The standardized and robust LC-MS/MS methodology provides a reliable means for researchers to further investigate the precise role of this compound and other sphingolipids in health and disease, paving the way for the identification of novel biomarkers and therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severity of COVID-19 Patients Predicted by Serum Sphingolipids Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of C16-Dihydroceramide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of C16-Dihydroceramide (N-palmitoyl-D-erythro-dihydroceramide), aligning with standard laboratory safety and chemical handling practices. While this compound is not always explicitly classified as hazardous, it is prudent to handle it as a chemical waste to ensure full compliance and safety.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]
Quantitative Data and Hazard Classification
| Parameter | Information | Source |
| Chemical Name | N-palmitoyl-D-erythro-dihydroceramide | N/A |
| CAS Number | 5966-29-0 | N/A |
| Appearance | Solid | [1] |
| Hazard Classification | Not always classified as hazardous, but related ceramides may be skin and eye irritants. It is recommended to handle as a chemical waste.[1][2] Water hazard class 1 (Self-assessment): slightly hazardous for water.[5][6][7] | SDS |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][2] Do not dispose of down the drain.[1][5][6][7] Smaller quantities may be disposable with household waste according to some sources, but institutional policies should be followed.[5][6] | SDS |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound, including contaminated consumables such as pipette tips, microfuge tubes, and weigh boats, in a designated and properly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1] For instance, halogenated and non-halogenated solvent wastes should be kept separate.[8]
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling and Storage:
-
All waste containers must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and identify the primary hazard (e.g., "Flammable Liquid" if dissolved in a flammable solvent).[1][9]
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[1][9] This area should be secure, under the direct supervision of laboratory personnel, and away from general laboratory traffic.[10][11] Ensure secondary containment is used to prevent spills from reaching drains.[8]
3. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][12]
-
Do not transport hazardous waste through public hallways or areas not controlled by the laboratory.[8]
4. Documentation:
-
Maintain accurate records of the generated waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]
Important Considerations:
-
NEVER dispose of this compound down the drain.[1] This can contaminate waterways and is a violation of regulations for most chemical waste.[1][5][6][7]
-
NEVER dispose of chemical waste by evaporation in a fume hood.[8]
-
Empty containers that held this compound should have their labels defaced and be disposed of as regular trash, provided they are not acutely hazardous and have been thoroughly emptied.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling C16-Dihydroceramide
This guide provides crucial safety, operational, and disposal information for laboratory professionals handling C16-Dihydroceramide (N-palmitoyl-D-erythro-sphinganine). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is imperative.[1] The following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Latex, powder-free. | To prevent direct skin contact.[2] |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. | To protect eyes from airborne powder or splashes.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | To protect skin and clothing from contamination.[2] |
| Respiratory | Not Generally Required | Use in a well-ventilated area. A dust mask may be considered for handling large quantities. | To avoid inhalation of the powder, especially if it becomes airborne.[1][2] |
Operational Plan: Handling and Disposal
Proper handling and disposal are critical for safety and for preserving the stability and purity of this compound.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage. Confirm that the product details on the label match the order.[2]
-
Inventory: Log the date of receipt and the lot number in your laboratory's inventory system.[2]
-
Long-Term Storage: Store the compound as a solid in a tightly sealed container at -20°C for optimal stability.[3][4] The product is stable for at least four years under these conditions.[3]
-
Short-Term Storage: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[2]
2.2 Step-by-Step Handling Protocol
This compound is a solid and should be handled with care to prevent creating airborne dust.[2][3]
-
Preparation: Ensure your work area, typically a chemical fume hood or a bench with a draft shield, is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance. Perform this task within a fume hood or on a balance with a draft shield to minimize particle dispersion.[2]
-
Solubilization:
-
Refer to the product datasheet for the most appropriate solvent. This compound is soluble in organic solvents such as a Chloroform:Methanol (5:1) mixture, Dimethylsulfoxide (DMSO), and Ethanol.[3]
-
Add the chosen solvent to the weighed solid and gently vortex or sonicate until fully dissolved.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[2]
-
Solution Storage: Store the stock solutions in tightly sealed vials at -20°C or -80°C.[2]
2.3 Disposal Plan
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Contaminated Materials: Collect all disposable items (e.g., pipette tips, gloves, tubes) that have been in contact with this compound in a designated, sealed waste container.[2]
-
Waste Solvent: Solvents containing dissolved this compound should be collected in a clearly labeled hazardous waste container designated for organic solvents.[2] Do not allow the undiluted product or large quantities of it to enter groundwater or sewage systems.[1]
Experimental Workflow and Signaling Pathway
3.1 Experimental Workflow
The following diagram outlines a standard workflow for preparing this compound for experimental use.
3.2 Signaling Pathway: De Novo Sphingolipid Synthesis
This compound is a key precursor in the de novo synthesis pathway of C16-Ceramide.[3] This pathway is fundamental to various cellular processes, including apoptosis and cell growth regulation.[5][6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
